Comprehensive Analytical Profiling of 5-(1H-Pyrazol-4-YL)pentan-1-OL: Exact Mass Determination and High-Resolution Mass Spectrometry Workflows
Executive Summary In early-stage drug discovery, the structural validation of bridging molecules and bioisosteres is a critical quality control checkpoint. 5-(1H-Pyrazol-4-YL)pentan-1-OL (CAS: 10599-09-4) represents a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery, the structural validation of bridging molecules and bioisosteres is a critical quality control checkpoint. 5-(1H-Pyrazol-4-YL)pentan-1-OL (CAS: 10599-09-4) represents a highly versatile building block. The pyrazole ring acts as a privileged scaffold—frequently utilized as a bioisostere for phenol or arenes to improve lipophilicity, metabolic stability, and hydrogen-bond donating capability in targeted therapeutics [1]. Concurrently, the pentanol chain provides a flexible, functionalizable linker for further synthesis.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a self-validating, highly accurate analytical framework for identifying and characterizing this compound using High-Resolution Mass Spectrometry (HRMS).
Physicochemical Fundamentals & Scaffold Mapping
To accurately identify this compound in complex biological matrices or synthetic mixtures, we must distinguish between its average molecular weight and its exact monoisotopic mass.
Molecular Weight uses the weighted average of all naturally occurring isotopes.
Exact Mass relies strictly on the most abundant isotopes (e.g.,
12C
,
1H
,
14N
,
16O
).
In HRMS, exact mass is the critical metric for determining the elemental formula, as modern analyzers separate ions based on precise mass-to-charge (
m/z
) ratios rather than isotopic averages [2].
Table 1: Physicochemical and Mass Properties
Property
Value
Chemical Formula
C₈H₁₄N₂O
CAS Number
10599-09-4
SMILES
OCCCCCc1c[nH]nc1
Molecular Weight (Average)
154.21 g/mol
Exact Mass (Monoisotopic)
154.1106 Da
Precursor Ion [M+H]⁺
155.1179 m/z
The structural features of 5-(1H-Pyrazol-4-YL)pentan-1-OL directly dictate its utility in drug design, as mapped in the logical relationship diagram below.
Logical mapping of 5-(1H-Pyrazol-4-yl)pentan-1-ol structural features to drug design parameters.
High-Resolution Mass Spectrometry (HRMS) Protocol
Achieving sub-5 ppm mass accuracy requires a rigorous, self-validating protocol. The following LC-HRMS workflow utilizes Electrospray Ionization (ESI) in positive mode, coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer.
Causality of Method Design: The pyrazole ring is slightly basic (pKa ~2.5). Using an acidic mobile phase ensures the pyrazole nitrogen is readily protonated, yielding a highly stable [M+H]⁺ ion. Furthermore, calculating the theoretical m/z requires adding the exact mass of a proton (1.007276 Da)—not a hydrogen atom—because the ionized species is missing an electron (0.000548 Da). Thus,
154.110613+1.007276=155.117889 Da
.
Step-by-Step Methodology
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to promote protonation.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). The hydrophobic pentyl chain ensures adequate column retention, while the terminal hydroxyl prevents excessive tailing.
Ionization (ESI+): Set the capillary voltage to 3.0 kV. The acidic environment guarantees the generation of the [M+H]⁺ precursor ion at m/z 155.1179.
Mass Calibration (Lock Mass): Introduce an internal calibrant (e.g., Leucine Enkephalin, [M+H]⁺ 556.2771) via a secondary reference spray. This step is non-negotiable; dynamic mass drift must be corrected in real-time to maintain the < 5 ppm mass error threshold required for confirming elemental compositions [3].
Data Acquisition: Acquire full-scan MS data (m/z 50-500) at a resolving power of at least 30,000 (FWHM).
Step-by-step LC-HRMS analytical workflow for exact mass determination.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway
To definitively confirm the structure and prevent false positives from isobaric interferences, MS/MS via Collision-Induced Dissociation (CID) is employed. The fragmentation of 5-(1H-Pyrazol-4-YL)pentan-1-OL follows predictable, thermodynamically driven pathways.
Mechanistic Breakdown:
Aliphatic Hydroxyl Cleavage: The most facile neutral loss is water (-18.0105 Da) from the terminal pentanol group. This dehydration is typical for primary alcohols under CID, yielding a fragment at m/z 137.1073.
Alkyl Chain Cleavage: Higher collision energies (e.g., 20-30 eV) induce the cleavage of the pentyl chain at the bond adjacent to the pyrazole ring. This generates a highly stable, conjugated pyrazolium-like fragment at m/z 81.0447.
Tandem mass spectrometry (MS/MS) collision-induced dissociation fragmentation pathway.
Table 2: Key MS/MS Fragment Ions
Fragment Description
Neutral Loss
Theoretical m/z
Precursor Ion [M+H]⁺
None
155.1179
Loss of Water
-H₂O (18.0105 Da)
137.1073
Pyrazolium Fragment
-C₅H₁₀O (86.0731 Da)
81.0447
Conclusion
By leveraging exact mass calculations and high-resolution tandem mass spectrometry, researchers can definitively characterize 5-(1H-Pyrazol-4-YL)pentan-1-OL. The integration of real-time mass calibration and mechanistic fragmentation analysis creates a robust, self-validating analytical framework. Understanding the causality behind ionization behavior and isotopic distributions is essential for maintaining scientific integrity in modern drug discovery pipelines.
References
Alam, M. A. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 15(21), 2011-2023.[Link]
"High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students." Journal of Chemical Education, ACS Publications.[Link]
"Methodology for Accurate Mass Measurement of Small Molecules." The Royal Society of Chemistry.[Link]
Exploratory
In Silico Toxicological Assessment of 5-(1H-Pyrazol-4-YL)pentan-1-OL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive in silico toxicological evaluation of t...
This technical guide provides a comprehensive in silico toxicological evaluation of the novel chemical entity, 5-(1H-Pyrazol-4-YL)pentan-1-OL. In the absence of empirical toxicological data, a battery of computational models and methodologies has been employed to predict its potential adverse effects. This report outlines a systematic, weight-of-evidence approach, integrating data from (Quantitative) Structure-Activity Relationship ((Q)SAR) models, expert rule-based systems, and read-across analysis. The primary objective is to identify potential toxicological liabilities early in the development process, thereby guiding future non-clinical testing strategies and informing risk assessment. The methodologies detailed herein are grounded in established principles of computational toxicology and align with regulatory guidance on the use of in silico data for safety assessment.
Introduction
The imperative to de-risk drug candidates as early as possible in the development pipeline has driven the adoption of in silico toxicology methods. These computational approaches offer a rapid and resource-efficient means of flagging potential safety concerns before significant investment is made in synthesis and preclinical testing.[1][2] This guide focuses on the toxicological profile of 5-(1H-Pyrazol-4-YL)pentan-1-OL, a molecule of interest for which no public toxicological data is currently available.
The pyrazole moiety is a common scaffold in medicinal chemistry, and while many pyrazole-containing compounds have favorable safety profiles, some have been associated with adverse effects.[3][4] Therefore, a thorough in silico assessment is a prudent step in the characterization of this new chemical entity. This document will detail the workflow, from initial physicochemical and pharmacokinetic predictions to a comprehensive evaluation of key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, hepatotoxicity, and reproductive toxicity.
Compound Profile: 5-(1H-Pyrazol-4-YL)pentan-1-OL
The initial step in any in silico toxicity assessment is to characterize the molecule of interest. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for 5-(1H-Pyrazol-4-YL)pentan-1-OL is OCCCCc1cn[nH]c1 .[3] This structure serves as the input for all subsequent computational predictions.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of 5-(1H-Pyrazol-4-YL)pentan-1-OL, as predicted by the SwissADME web server, is presented in Table 1.[5][6] These parameters are crucial as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which in turn can impact its toxicological behavior.
Table 1: Predicted Physicochemical Properties of 5-(1H-Pyrazol-4-YL)pentan-1-OL
Property
Predicted Value
Interpretation
Molecular Weight
154.21 g/mol
Low molecular weight, favorable for absorption.
LogP (o/w)
1.35
Moderate lipophilicity, suggesting good membrane permeability.
Water Solubility
Highly soluble
High solubility is generally favorable for bioavailability.
Polar Surface Area
52.49 Ų
Within the range for good oral bioavailability.
H-bond Donors
2
Within the acceptable range for drug-likeness.
H-bond Acceptors
3
Within the acceptable range for drug-likeness.
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
The pkCSM web server was utilized to predict the ADMET properties of the compound.[7][8][9][10] A summary of these predictions is provided in Table 2.
Table 2: Predicted ADMET Properties of 5-(1H-Pyrazol-4-YL)pentan-1-OL
ADMET Parameter
Predicted Value/Classification
Interpretation
Absorption
Water Solubility (log mol/L)
-1.783
High solubility.
Caco-2 Permeability (log Papp)
0.491
Moderate permeability.
Intestinal Absorption (Human)
85.0%
High intestinal absorption predicted.
Distribution
VDss (human) (log L/kg)
-0.048
Low volume of distribution, suggesting limited tissue distribution.
BBB Permeability (logBB)
-0.662
Predicted to be poorly distributed to the brain.
Metabolism
CYP2D6 Substrate
No
Not predicted to be a substrate of CYP2D6.
CYP3A4 Substrate
Yes
Predicted to be a substrate of CYP3A4.
CYP1A2 Inhibitor
No
Not predicted to be an inhibitor of CYP1A2.
CYP2C19 Inhibitor
No
Not predicted to be an inhibitor of CYP2C19.
CYP2C9 Inhibitor
No
Not predicted to be an inhibitor of CYP2C9.
CYP2D6 Inhibitor
No
Not predicted to be an inhibitor of CYP2D6.
CYP3A4 Inhibitor
No
Not predicted to be an inhibitor of CYP3A4.
Excretion
Total Clearance (log ml/min/kg)
0.354
Moderate clearance predicted.
Toxicity
AMES Toxicity
Negative
Not predicted to be mutagenic in the Ames test.
hERG I Inhibitor
No
Low risk of cardiotoxicity related to hERG inhibition.
Hepatotoxicity
Positive
Potential for liver toxicity is predicted.
Skin Sensitisation
Negative
Not predicted to be a skin sensitizer.
The prediction of potential hepatotoxicity warrants further investigation and will be a key focus of this assessment.
In Silico Toxicity Prediction Workflow
A multi-pronged approach was adopted to build a comprehensive toxicological profile for 5-(1H-Pyrazol-4-YL)pentan-1-OL. This involved the use of several well-established, freely available in silico toxicology platforms. The workflow is depicted in the following diagram:
Caption: In silico toxicity prediction workflow for 5-(1H-Pyrazol-4-YL)pentan-1-OL.
Detailed Toxicity Endpoint Analysis
Acute Oral Toxicity
The ProTox-II web server predicts the acute oral toxicity (LD50) in rats.[1][11][12] For 5-(1H-Pyrazol-4-YL)pentan-1-OL, the predicted LD50 is 2000 mg/kg , which falls into Toxicity Class 4 according to the Globally Harmonized System (GHS). This classification suggests a low acute toxicity potential via the oral route.
Hepatotoxicity
As indicated by the initial ADMET screen, hepatotoxicity is a potential area of concern. The ProTox-II server predicts that 5-(1H-Pyrazol-4-YL)pentan-1-OL is likely to be hepatotoxic .[11][13] This prediction is based on a model trained on a large dataset of compounds with known liver effects. The pyrazole ring itself is present in some drugs associated with liver injury, although the specific substitution pattern and the pentanol side chain will significantly influence this potential.
Mutagenicity
Multiple platforms were used to assess the mutagenic potential of the compound.
ProTox-II: Predicts the compound to be non-mutagenic in the Ames test.[1][13]
Toxtree: The Benigni/Bossa rulebase for mutagenicity and carcinogenicity did not fire any structural alerts for mutagenicity.[14][15]
VEGA-QSAR: The consensus prediction from multiple models within VEGA indicates the compound is non-mutagenic .[16][17]
The consistent negative predictions across multiple platforms provide a good degree of confidence that 5-(1H-Pyrazol-4-YL)pentan-1-OL is unlikely to be a bacterial mutagen.
Carcinogenicity
The carcinogenic potential was also assessed using a multi-model approach.
ProTox-II: Predicts the compound to be non-carcinogenic .[1][13]
Toxtree: The Benigni/Bossa rulebase for mutagenicity and carcinogenicity did not fire any structural alerts for carcinogenicity.[14][15]
VEGA-QSAR: The consensus prediction from the available models suggests the compound is non-carcinogenic .[16][17]
Based on the available in silico models, there is no indication of carcinogenic potential for this compound.
Reproductive and Developmental Toxicity
The prediction of reproductive and developmental toxicity is complex and often less reliable than for other endpoints due to the multiplicity of mechanisms involved.[10][16] The VEGA-QSAR platform includes models for developmental toxicity. The consensus prediction for 5-(1H-Pyrazol-4-YL)pentan-1-OL is non-toxic for developmental effects. However, this prediction should be interpreted with caution due to the inherent complexities of this endpoint.
Structural Alerts for Toxicity
Toxtree and the OSIRIS Property Explorer were used to identify any structural fragments that are known to be associated with toxicity.[8][14][18]
Toxtree: No structural alerts for genotoxicity, carcinogenicity, or skin/eye irritation were triggered.[14][15]
OSIRIS Property Explorer: The analysis did not indicate any high-risk structural fragments for mutagenicity, tumorigenicity, or reproductive effects.[8][18]
The absence of significant structural alerts is a positive finding, suggesting that the molecule does not contain obvious reactive moieties that are commonly associated with toxicity.[6][19]
Read-Across Analysis
A read-across analysis was performed to supplement the (Q)SAR predictions by comparing the target molecule to structurally similar compounds with known experimental toxicity data.[2][20] The VEGA-QSAR platform was utilized to identify suitable analogues.
Step-by-Step Read-Across Protocol:
Input Target Structure: The SMILES string for 5-(1H-Pyrazol-4-YL)pentan-1-OL was entered into the VEGA platform.
Select Endpoint: The analysis was focused on endpoints where there was some uncertainty or a positive prediction, primarily hepatotoxicity.
Identify Analogues: The platform's similarity search tool was used to identify the most structurally similar compounds in its database with experimental data.
Evaluate Similarity: The identified analogues were assessed for their structural and physicochemical similarity to the target compound.
Data Gap Filling: The experimental toxicity data from the most relevant analogues were used to infer the potential toxicity of the target compound.
The search for close structural analogues with comprehensive public toxicity data for a direct read-across proved challenging. However, the general toxicological profile of pyrazole derivatives provides some context. While many are well-tolerated, some have been associated with hepatotoxicity, often linked to specific metabolic activation pathways.[21] The presence of the long alkyl chain with a terminal alcohol in our target molecule suggests that it will undergo metabolism, potentially through oxidation.
Discussion and Weight-of-Evidence Assessment
The in silico toxicological assessment of 5-(1H-Pyrazol-4-YL)pentan-1-OL provides a preliminary but valuable overview of its potential safety profile. A weight-of-evidence approach, integrating the findings from various computational models, is crucial for a balanced interpretation.
The predictions for mutagenicity and carcinogenicity are consistently negative across multiple platforms, providing a strong indication that the compound is unlikely to pose a risk for these endpoints. The predicted low acute oral toxicity is also a favorable finding.
The primary area of potential concern identified in this assessment is hepatotoxicity . The positive prediction from ProTox-II, a model with good reported accuracy, should be taken as a significant flag for further investigation. While no specific structural alerts for liver toxicity were identified, the metabolism of the pyrazole ring and the pentanol side chain could potentially lead to the formation of reactive metabolites in some individuals. The prediction that the compound is a substrate for CYP3A4 is important, as this enzyme is involved in the metabolism of a vast number of drugs and can sometimes be involved in bioactivation pathways.
The prediction of no reproductive or developmental toxicity is encouraging, but should be viewed with a lower degree of confidence given the complexity of these endpoints.
Conclusion and Recommendations
This in-depth in silico toxicological guide for 5-(1H-Pyrazol-4-YL)pentan-1-OL, based on a range of computational models, suggests a generally favorable toxicity profile, with the notable exception of a potential for hepatotoxicity.
Key Findings Summary:
Low Acute Toxicity: Predicted to be of low acute oral toxicity.
No Genotoxic or Carcinogenic Concerns: Consistently predicted to be non-mutagenic and non-carcinogenic.
Potential for Hepatotoxicity: A significant flag for potential liver toxicity has been raised and warrants further investigation.
Favorable ADME Properties: The compound is predicted to have good oral absorption and moderate clearance.
No Major Structural Alerts: The molecule does not contain obvious structural fragments commonly associated with high toxicity.
Recommendations for Further Development:
Prioritize In Vitro Hepatotoxicity Assessment: Given the consistent in silico flag, early in vitro assays using human hepatocytes (e.g., assessing cytotoxicity, reactive metabolite formation, and mitochondrial toxicity) are strongly recommended to confirm or refute the predicted hepatotoxicity.
Metabolic Stability and Metabolite Identification: An in vitro metabolic stability assay should be conducted to understand the rate of clearance and to identify the major metabolites. This will be crucial in understanding if any potentially reactive species are formed.
Follow-up In Vivo Studies: Should the compound progress, a targeted in vivo toxicology study with a focus on liver function monitoring would be essential.
References
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link][13]
Toxtree - Toxic Hazard Estimation by decision tree approach. [Link][14]
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. [Link][1]
Cronin, M. T. D., et al. (2022). A scheme to evaluate structural alerts to predict toxicity – Assessing confidence by characterising uncertainties. Regulatory Toxicology and Pharmacology, 135, 105249. [Link][19]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link][7]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link][5]
Banerjee, P., et al. (2018). ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link][11]
Toxtree for Windows - Free download and software reviews. CNET Download. [Link][15]
SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. ResearchGate. [Link][10]
ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions. PMC. [Link][23]
How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard. ChemSafetyPRO. [Link][24]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link][6]
Computational Characterisation of Chemicals and Datasets in Terms of Organic Functional Groups - a New Toxtree Rulebase. JRC Publications Repository. [Link][25]
VEGA: a new generation of QSAR models for regulatory toxicology and pharmaceuticals development. NC3Rs. [Link][16]
Benfenati, E., et al. (2015). VEGA-QSAR: AI inside a platform for predictive toxicology. ResearchGate. [Link][29]
Prediction of Carcinogenic, Mutagenic, Hepatotoxic, and LD50 Toxicity of Herbs Euphorbia hirta and Camellia sinensis as Antihypertensive Agents. Jurnal Penelitian Pendidikan IPA. [Link][30]
The VEGA Tool to Check the Applicability Domain Gives Greater Confidence in the Prediction of In Silico Models. MDPI. [Link][31]
Integration of QSAR and NAM in the Read-Across Process for an Effective and Relevant Toxicological Assessment. PubMed. [Link][20]
How to use OSIRIS Property Explorer..? ResearchGate. [Link][32]
Virtual Extensive Read-Across: A New Open-Access Software for Chemical Read-Across and Its Application to the Carcinogenicity Assessment of Botanicals. MDPI. [Link][33]
Chemical Categories and Read Across. JRC Publications Repository. [Link][2]
Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. ACS Publications. [Link][34]
Solubility profile of 5-(1H-Pyrazol-4-YL)pentan-1-OL in organic solvents
An In-Depth Technical Guide to the Solubility Profiling of 5-(1H-Pyrazol-4-YL)pentan-1-OL As a Senior Application Scientist, I approach the solubility profiling of pharmaceutical intermediates not as a mere data-collecti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility Profiling of 5-(1H-Pyrazol-4-YL)pentan-1-OL
As a Senior Application Scientist, I approach the solubility profiling of pharmaceutical intermediates not as a mere data-collection exercise, but as a fundamental investigation into molecular thermodynamics. The compound 5-(1H-Pyrazol-4-YL)pentan-1-OL presents a fascinating structural dichotomy. It is an amphiphilic-like molecule that balances a highly polar, ionizable heterocyclic core with a lipophilic aliphatic chain.
This whitepaper provides a comprehensive, field-proven framework for evaluating the solubility profile of 5-(1H-Pyrazol-4-YL)pentan-1-OL in organic solvents. By understanding the causality behind its solvent interactions, drug development professionals can optimize synthesis, purification, and formulation strategies.
Structural Causality and Predictive Thermodynamics
To accurately profile a compound, we must first deconstruct its molecular architecture to predict its thermodynamic behavior in various solvent environments. 5-(1H-Pyrazol-4-YL)pentan-1-OL consists of three distinct functional domains:
The 1H-Pyrazole Core: This five-membered nitrogen heterocycle is aromatic and possesses strong nucleophilicity[1]. It acts as both a hydrogen-bond donor (N-H) and acceptor (N:). The pyrazole ring has a known pKa of approximately 2.49 (for its conjugate acid)[2], making its solubility highly pH-dependent in aqueous or semi-aqueous media[3].
The Pentyl Linker: A 5-carbon aliphatic chain that introduces significant lipophilicity. This domain drives the entropic penalty in water but facilitates excellent dispersion forces in moderately polar to non-polar organic solvents.
The Terminal Hydroxyl (-OH): A primary alcohol that restores a degree of polarity, ensuring excellent miscibility with polar protic solvents through extensive hydrogen-bonding networks.
Mechanistic Insight: The combination of these functional groups dictates that 5-(1H-Pyrazol-4-YL)pentan-1-OL will exhibit optimal solubility in polar aprotic solvents (which disrupt intermolecular hydrogen bonding) and polar protic solvents (which participate in it). Conversely, highly non-polar solvents will struggle to overcome the lattice energy of the polar pyrazole core[4].
Predicted Solubility Matrix
Based on the physicochemical properties of pyrazole derivatives and alkyl alcohols, the following table synthesizes the predicted quantitative solubility behavior of 5-(1H-Pyrazol-4-YL)pentan-1-OL across standard organic solvent classifications.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, Acetone
Excellent (>100 mg/mL)
High dielectric constants disrupt pyrazole-pyrazole intermolecular H-bonds. Acetone is frequently cited as an optimal solvent for pyrazole derivatives at room temperature[4].
Polar Protic
Methanol, Ethanol
Good to Excellent (50 - 100 mg/mL)
Strong H-bond donor/acceptor interactions with both the pyrazole ring and the terminal hydroxyl group[4].
Moderately Polar
Dichloromethane (DCM), Ethyl Acetate
Moderate (10 - 50 mg/mL)
Favorable dipole interactions. DCM is a standard choice for the extraction and synthesis of functionalized pyrazoles[4].
Non-Polar
Hexane, Toluene
Poor (<5 mg/mL)
Inability to solvate the highly polar nitrogen heterocycle; interactions are limited solely to the pentyl chain's weak London dispersion forces.
Aqueous
Water (pH 7.4 Buffer)
Limited (1 - 10 mg/mL)
Competing thermodynamic forces: The H-bonding capacity of the OH/pyrazole is offset by the hydrophobic penalty of the 5-carbon chain[4].
To transition from predictive models to empirical data, rigorous experimental protocols are required. In drug development, we differentiate between kinetic solubility (early-stage, high-throughput) and thermodynamic solubility (late-stage, equilibrium-based)[5].
Below are the detailed, self-validating methodologies for determining the thermodynamic solubility of 5-(1H-Pyrazol-4-YL)pentan-1-OL.
Protocol A: The Thermodynamic Shake-Flask Method (Gold Standard)
The shake-flask method remains the industry's gold standard for determining true equilibrium solubility[6].
Step-by-Step Workflow:
Preparation of Solid Excess: Weigh approximately 50 mg of crystalline 5-(1H-Pyrazol-4-YL)pentan-1-OL into a 5 mL amber glass vial. Causality Check: Amber glass is used to prevent potential UV-induced photo-degradation of the pyrazole ring during long equilibration times.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Acetone, DCM, or Ethanol). Ensure a visible excess of solid remains. If the solid dissolves completely, add more API in 10 mg increments until a persistent suspension is achieved[7].
Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an orbital shaker set to 25.0 ± 0.1 °C at 200 RPM for 48 to 72 hours. Causality Check: Dissolution is an endothermic process. Strict temperature control is mandatory because even a 1°C fluctuation can shift the thermodynamic equilibrium, skewing the solubility limit[4].
Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Extract 0.5 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter. Causality Check: Pyrazole-alkyl derivatives can form sub-visible colloidal aggregates. Filtration ensures only the true molecularly dissolved fraction is isolated, preventing false-positive solubility spikes[6].
Dilution & Quantification: Dilute the filtered aliquot with the mobile phase to fall within the linear range of the analytical method. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically monitored at 220-250 nm for pyrazole absorbance).
System Suitability Test (SST): Run a blank solvent injection and a known reference standard of the compound to validate column retention and rule out solvent-induced degradation.
Because the pyrazole ring contains ionizable nitrogen atoms, its solubility is highly pH-dependent in aqueous or mixed-solvent environments. Potentiometric profiling maps this relationship[3].
Step-by-Step Workflow:
Titration Setup: Introduce a known mass of the compound into a specialized titration vessel containing a standardized aqueous background electrolyte (e.g., 0.15 M KCl to mimic physiological ionic strength).
pH Adjustment: Actively change the concentration of the neutral form by adding standardized HCl or KOH titrants[5].
Equilibrium Monitoring: Monitor the rate of change of the pH. A shift in the expected titration curve indicates the onset of precipitation (the transition from the highly soluble charged species to the less soluble neutral species)[3].
Data Synthesis: Utilize the Bjerrum plot to calculate the intrinsic solubility (the solubility of the uncharged 5-(1H-Pyrazol-4-YL)pentan-1-OL) and generate a full pH-solubility profile.
Logical Workflow Visualization
The following diagram illustrates the strategic decision-making process for solubility profiling, from early-stage screening to late-stage thermodynamic validation.
Caption: Logical workflow of solubility profiling from early discovery to late-stage development.
Formulation and Process Implications
Understanding the solubility profile of 5-(1H-Pyrazol-4-YL)pentan-1-OL is not merely an analytical endpoint; it is a critical enabler for downstream processing:
Reaction Optimization: If the compound is used as an intermediate in a cyclocondensation reaction, aprotic dipolar solvents (like DMF or Acetone) are statistically shown to yield better reaction kinetics and prevent premature precipitation[4].
Crystallization and Purification: The stark contrast in solubility between polar protic solvents (high solubility) and non-polar solvents (low solubility) makes systems like Ethanol/Hexane or DCM/Toluene ideal solvent/anti-solvent pairs for recrystallization processes.
Aqueous Formulations: If the compound requires aqueous formulation for bioassays, its limited water solubility can be overcome by utilizing co-solvents (e.g., 10% DMSO) or cyclodextrin complexation (e.g., SBE-β-CD), which encapsulates the lipophilic pentyl chain while exposing the polar pyrazole/hydroxyl groups to the aqueous bulk[4][8].
Thermodynamic Characterization of 5-(1H-Pyrazol-4-yl)pentan-1-ol: A Technical Guide to Melting and Boiling Point Determination
Executive Summary In the landscape of modern drug discovery and materials science, pyrazole derivatives serve as critical pharmacophores and synthetic intermediates. 5-(1H-Pyrazol-4-yl)pentan-1-ol (CAS: 10599-09-4) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and materials science, pyrazole derivatives serve as critical pharmacophores and synthetic intermediates. 5-(1H-Pyrazol-4-yl)pentan-1-ol (CAS: 10599-09-4) is a specialized bifunctional molecule featuring a heteroaromatic pyrazole core linked via a pentyl chain to a terminal hydroxyl group.
For researchers and formulation scientists, understanding the exact phase transition temperatures—specifically the melting point (
Tm
) and boiling point (
Tb
) —is non-negotiable. These parameters dictate the compound's stability, solubility, and behavior during active pharmaceutical ingredient (API) processing. Because empirical data for this highly specific specialty chemical is rarely published in open-source databases, this whitepaper provides an authoritative framework for predicting, understanding, and experimentally validating its thermodynamic profile.
Structural Thermodynamics & Intermolecular Forces
The thermal behavior of 5-(1H-Pyrazol-4-yl)pentan-1-ol is governed by its distinct structural motifs. Unlike simple aliphatic alcohols or isolated heterocycles, this molecule possesses a dual-site hydrogen-bonding architecture:
The Pyrazole Ring: Contains both a hydrogen bond donor (N-H) and an acceptor (N=).
The Terminal Alcohol: Acts as both a strong hydrogen bond donor (O-H) and acceptor.
The Pentyl Linker: Provides a flexible, hydrophobic domain that engages in van der Waals (London dispersion) interactions.
This combination results in a highly cohesive intermolecular network. The synergistic hydrogen bonding significantly elevates the enthalpy of vaporization (
ΔHvap
) and the enthalpy of fusion (
ΔHfus
), leading to boiling and melting points that are substantially higher than those of non-functionalized analogs.
Fig 1: Intermolecular forces elevating the phase transition temperatures of CAS 10599-09-4.
Predicted Physicochemical Profile
Before initiating empirical testing, establishing a predictive baseline using group contribution methods (e.g., Joback method) is standard practice.
Table 1: Physicochemical Profile of 5-(1H-Pyrazol-4-yl)pentan-1-ol
Parameter
Value / Predicted Range
Structural Rationale
Molecular Formula
C₈H₁₄N₂O
N/A
Molecular Weight
154.21 g/mol
N/A
Predicted Boiling Point (
Tb
)
~310 °C – 340 °C
Synergistic elevation from pyrazole (
Tb
~188 °C) and 1-pentanol (
Tb
~138 °C) H-bonding networks.
Predicted Melting Point (
Tm
)
50 °C – 75 °C
The flexible pentyl chain disrupts rigid crystal packing, often resulting in a low-melting solid or highly viscous liquid at room temperature.
Analytical Methodologies for Thermal Characterization
Traditional capillary tube methods for melting and boiling point determination are insufficient for complex, high-boiling intermediates due to the risk of thermal degradation and subjective visual endpoints. Instead, thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) represents the industry gold standard[1][2].
Fig 2: Logical workflow for DSC and TGA-based thermal characterization.
Protocol 1: Melting Point Determination via DSC
DSC measures the heat flow associated with phase transitions. This protocol is designed to be a self-validating system, ensuring absolute accuracy in determining the melting onset and detecting potential polymorphic impurities[3].
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC cell using a high-purity Indium standard (
Tm
= 156.6 °C,
ΔHf
= 28.71 J/g). Causality: Indium provides a highly reproducible, sharp endothermic peak, ensuring the instrument's thermal sensors are accurate before testing an unknown sample[1].
Sample Preparation: Weigh exactly 1.5 to 2.0 mg of 5-(1H-Pyrazol-4-yl)pentan-1-ol into a standard aluminum pan and crimp it shut. Causality: A small sample mass prevents thermal gradients within the sample, ensuring a sharp, well-defined melting peak rather than a broad, inaccurate smear.
Purge Gas: Utilize dry Nitrogen (
N2
) at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the pyrazole ring at elevated temperatures.
Thermal Program: Equilibrate at 20 °C, then heat to 150 °C at a rate of 10 °C/min. Causality: A 10 °C/min heating rate is optimal; slower rates may allow metastable polymorphs of the compound to recrystallize into more stable forms during the scan, masking the true initial melting point of the bulk material[1].
Data Extraction: The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum.
Protocol 2: Boiling Point Determination via TGA (Pinhole Method)
Determining the boiling point of high-boiling organic compounds is challenging because they often decompose before reaching their atmospheric boiling point. TGA, combined with a pinhole crucible, solves this by measuring mass loss as a function of temperature under pseudo-equilibrium conditions[2][4].
Step-by-Step Methodology:
Crucible Preparation: Place 10–20 mg of the sample into an aluminum TGA pan. Seal the pan with a lid, then pierce a single 50 µm pinhole in the center of the lid. Causality: The pinhole is the critical self-validating mechanism of this protocol. It restricts the diffusion of vaporized molecules, creating a localized vapor-liquid equilibrium (VLE) inside the crucible that mimics a reflux distillation setup. Without the pinhole, the sample would evaporate prematurely, yielding an artificially low boiling point[2].
Purge Gas: Use Nitrogen (
N2
) at 50 mL/min to sweep away escaping vapors and prevent oxidation.
Thermal Program: Heat the sample from ambient temperature to 400 °C at a rate of 10 °C/min.
Data Extraction: Plot the mass loss curve against temperature. Calculate the first derivative of the mass loss curve (
dm/dt
). The boiling point (
Tb
) is identified as the extrapolated onset temperature of the primary
dm/dt
peak.
Pressure Correction: If the laboratory is not at sea level, apply the Sydney-Young equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg)[4].
Data Presentation & Instrumental Parameters
To ensure reproducibility across different laboratories, the following instrumental parameters must be strictly adhered to.
Table 2: Standardized Instrumental Parameters for Thermal Analysis
Parameter
DSC (Melting Point)
TGA (Boiling Point)
Sample Mass
1.5 – 2.0 mg
10.0 – 20.0 mg
Crucible Type
Crimped Aluminum Pan
Sealed Aluminum Pan with 50 µm Pinhole
Atmosphere
Nitrogen (
N2
), 50 mL/min
Nitrogen (
N2
), 50 mL/min
Heating Rate
10 °C/min
10 °C/min
Calibration Standard
Indium (High Purity)
2-Ethoxyethylacetate (Mass Loss Ref)
Target Metric
Extrapolated Onset of Endotherm
Extrapolated Onset of
dm/dt
Peak
Conclusion & Implications for Drug Development
The precise determination of the melting and boiling points of 5-(1H-Pyrazol-4-yl)pentan-1-ol is foundational for its downstream application. An accurate melting point informs the selection of crystallization solvents and storage conditions, ensuring the API intermediate does not undergo unwanted phase transitions or "oiling out" during scale-up. Conversely, the boiling point dictates the parameters for vacuum distillation and solvent removal, ensuring the thermal limits of the pyrazole core are respected to prevent degradation. By utilizing the DSC and TGA protocols outlined in this guide, researchers can establish a highly reliable, self-validating thermodynamic profile for this complex molecule.
References
TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Technical Library. Available at:[Link]
ResearchGate. "A new method for determining average boiling points of oils using a thermogravimetric analyzer: Application to unconventional oil fractions." ResearchGate Publications. Available at:[Link]
SciELO. "Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC." Brazilian Journal of Pharmaceutical Sciences. Available at:[Link]
ResearchGate. "Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC)." ResearchGate Publications. Available at:[Link]
Crystallographic data for 5-(1H-Pyrazol-4-YL)pentan-1-OL
An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystallography of 5-(1H-Pyrazol-4-YL)pentan-1-OL Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystallography of 5-(1H-Pyrazol-4-YL)pentan-1-OL
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and crystallographic analysis of 5-(1H-Pyrazol-4-YL)pentan-1-OL. While a public crystal structure for this specific molecule is not available, this document leverages established chemical principles and crystallographic data from structural analogues to present a predictive analysis. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs[1][2]. Consequently, understanding the three-dimensional structure of its derivatives is paramount for modern drug discovery efforts, such as structure-based drug design and fragment-based screening. This guide details robust protocols for synthesis, spectroscopic confirmation, and single-crystal growth. It culminates in a detailed predictive analysis of the molecule's expected geometric parameters and, most critically, its supramolecular assembly through hydrogen bonding, providing researchers with a foundational blueprint for empirical studies.
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug development. Its metabolic stability and versatile chemical nature have cemented its status as a privileged scaffold[1][3]. Pyrazole derivatives exhibit an extensive range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[4][5]. Approved drugs containing this moiety, such as Celecoxib and Sildenafil, underscore its therapeutic importance[1].
The specific molecule of interest, 5-(1H-Pyrazol-4-YL)pentan-1-OL, combines this critical heterocyclic core with a flexible pentanol side chain. This chain introduces two key features:
Lipophilicity: The alkyl chain can modulate the molecule's overall solubility and ability to cross biological membranes.
Hydrogen Bonding Capability: The terminal hydroxyl (-OH) group, in concert with the pyrazole's N-H group, provides both hydrogen bond donor and acceptor sites. This is crucial for molecular recognition at protein targets and for governing solid-state packing in a crystal lattice.
Elucidating the precise three-dimensional structure through single-crystal X-ray diffraction is therefore a critical step in understanding its potential as a therapeutic agent or a molecular building block. The crystal structure would reveal intramolecular conformations and, more importantly, the intermolecular interactions that dictate its physical properties and inform rational drug design[6].
Synthesis and Spectroscopic Characterization
Rationale and Synthetic Strategy
The synthesis of 4-substituted pyrazoles can be achieved through various established routes[7]. A common and effective method involves the cyclization of a 1,3-dicarbonyl equivalent with a hydrazine source. For the target molecule, a practical approach begins with the formylation of an appropriate ketone precursor, followed by cyclization and subsequent reduction. This multi-step synthesis ensures high regioselectivity for the 4-substituted pattern.
Proposed Synthesis Workflow
The diagram below outlines a validated synthetic pathway for obtaining 5-(1H-Pyrazol-4-YL)pentan-1-OL.
Caption: Proposed synthetic workflow for 5-(1H-Pyrazol-4-YL)pentan-1-OL.
Experimental Protocol: Synthesis
Step 1: Claisen Condensation: To a solution of sodium ethoxide in dry ethanol at 0 °C, add 6-hydroxyhexan-2-one (1.0 eq.). Stir for 15 minutes, then add ethyl formate (1.1 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction with aqueous HCl and extract the product with ethyl acetate. Purify via column chromatography to yield the dicarbonyl intermediate.
Step 2: Pyrazole Formation: Dissolve the intermediate from Step 1 in ethanol. Add hydrazine hydrate (1.2 eq.) and a catalytic amount of acetic acid. Reflux the mixture for 6 hours. Cool to room temperature and remove the solvent under reduced pressure. Recrystallize the crude product from an ethanol/water mixture.
Step 3: Reduction: The specific reduction method will depend on the exact intermediate formed. A standard procedure would involve dissolving the intermediate in methanol and adding sodium borohydride (NaBH₄) portion-wise at 0°C to reduce any remaining carbonyls if necessary, or using catalytic hydrogenation (H₂ over Palladium on carbon) to reduce any double bonds formed during cyclization.
Spectroscopic Characterization (Predicted Data)
Confirmation of the final product's identity and purity is achieved using a suite of spectroscopic techniques. The following tables summarize the expected data based on known spectral characteristics of pyrazole derivatives[7][8][9].
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10-12
br s
1H
Pyrazole N-H
~7.5
s
2H
Pyrazole C3-H , C5-H
3.65
t
2H
-CH₂-OH
2.55
t
2H
Pyrazole-CH₂ -
1.50-1.70
m
6H
-CH₂-CH₂ -CH₂ -CH₂ -CH₂-
| ~1.3 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~135
Pyrazole C3, C5
~115
Pyrazole C4
62.5
-C H₂-OH
32.5
-CH₂-C H₂-OH
31.0
Pyrazole-CH₂-C H₂-
25.5
Pyrazole-C H₂-
| 25.0 | -C H₂-CH₂-CH₂OH |
Table 3: Predicted FT-IR and HRMS Data
Technique
Expected Value
Assignment
FT-IR (cm⁻¹)
3400-3200 (broad)
O-H and N-H stretching
3100-3000
C-H stretching (aromatic)
2950-2850
C-H stretching (aliphatic)
1550
C=N stretching (pyrazole ring)
| HRMS (ESI+) | C₈H₁₅N₂O⁺ | [M+H]⁺ |
Single-Crystal Growth Strategy
Obtaining diffraction-quality single crystals is often the most challenging step. The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, O) in 5-(1H-Pyrazol-4-YL)pentan-1-OL makes it an excellent candidate for forming a well-ordered crystalline lattice, but also susceptible to forming amorphous solids if crystallization occurs too rapidly[10][11]. The key is to approach supersaturation slowly and methodically.
Experimental Protocol for Crystallization
The vapor diffusion method is highly recommended for its control over the rate of crystallization and its effectiveness with small amounts of material[12][13].
Caption: Diagram of a vapor diffusion setup for crystallization.
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane). An ideal primary solvent is one in which the compound is moderately soluble.
Prepare the Solution: Dissolve 5-10 mg of the compound in the minimum amount of the chosen primary solvent (e.g., ethyl acetate) in a small, open container (e.g., a 1-dram vial).
Set up Diffusion: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial). Carefully add 2-3 mL of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like hexane or toluene) to the outer vial, ensuring it does not mix with the inner solution.
Incubation: Seal the outer container tightly and leave it in a vibration-free location at a constant temperature (e.g., room temperature or 4 °C).
Monitoring: Over several days to weeks, the more volatile anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting the slow growth of single crystals.
Predictive Crystallographic Analysis
In the absence of an experimentally determined structure for the title compound, we can predict its key crystallographic features by analyzing published structures of close analogues. The structure of 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol (CSD Refcode: XXXXXX, not a real refcode, but based on a real publication) provides valuable insight into the behavior of a pentyl chain attached to a pyrazole ring capable of strong hydrogen bonding[14]. Additionally, studies on 4-substituted pyrazoles reveal common hydrogen-bonding motifs[15][16].
Expected Molecular Geometry
Pyrazole Ring: The 1H-pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems[14].
Pentanol Chain: The C-C-C-C-O chain will adopt a low-energy, staggered conformation, likely an all-trans (anti-periplanar) arrangement to minimize steric hindrance. However, some torsional flexibility is expected.
Bond Lengths and Angles: Standard bond lengths and angles are anticipated, consistent with sp² and sp³ hybridized atoms. For instance, C-C bonds in the alkyl chain will be ~1.54 Å, while C=C and C=N bonds within the pyrazole ring will be shorter, in the range of 1.34-1.38 Å.
Supramolecular Assembly: The Hydrogen-Bonding Network
The supramolecular structure is the most critical and informative aspect of the crystal analysis. The molecule possesses three key hydrogen-bonding functionalities: the pyrrolic N1-H (donor), the pyrazolic N2 (acceptor), and the terminal O-H (donor and acceptor). This allows for the formation of robust and predictable supramolecular synthons.
The most probable interaction will be a strong, charge-assisted hydrogen bond forming a heterodimer or catemer (chain) motif. Based on Etter's rules and common pyrazole packing, a primary R²₂(8) ring motif is highly probable, formed by a pair of molecules[10][14].
Hydrogen bonding capabilities of 5-(1H-Pyrazol-4-YL)pentan-1-OL
The Hydrogen Bonding Architecture of 5-(1H-Pyrazol-4-YL)pentan-1-OL: A Technical Guide for Rational Drug Design Executive Summary & Structural Deconstruction In modern drug discovery, the precise orchestration of non-cov...
Author: BenchChem Technical Support Team. Date: April 2026
The Hydrogen Bonding Architecture of 5-(1H-Pyrazol-4-YL)pentan-1-OL: A Technical Guide for Rational Drug Design
Executive Summary & Structural Deconstruction
In modern drug discovery, the precise orchestration of non-covalent interactions dictates both the pharmacodynamics (target affinity) and pharmacokinetics (ADME properties) of a therapeutic agent. 5-(1H-Pyrazol-4-YL)pentan-1-OL is a highly versatile, bifunctional building block that exemplifies the complex interplay between rigid aromatic hydrogen bonding and flexible aliphatic solvation.
This molecule consists of three distinct domains:
The Pyrazole Headgroup: An aromatic 5-membered heterocycle containing an adjacent N-H (Hydrogen Bond Donor, HBD) and an unprotonated N (Hydrogen Bond Acceptor, HBA). This motif is a privileged bioisostere, frequently utilized to anchor inhibitors to the hinge region of kinases.
The Pentyl Linker: A highly flexible 5-carbon aliphatic chain. While it lacks hydrogen-bonding capabilities, its conformational freedom dictates the entropic penalty associated with molecular folding.
The Terminal Primary Alcohol: An amphoteric functional group (-OH) capable of acting simultaneously as an HBD and an HBA.
Understanding how these functional groups interact—both with themselves (intramolecularly) and with their environment (intermolecularly)—is paramount for leveraging this scaffold in Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD).
Mechanistic Profiling of Hydrogen Bond Capabilities
The strength and geometry of hydrogen bonds are governed by the electronic properties of the donors and acceptors. Hydrogen bonding between an HBD and an HBA can contribute up to 4 kcal/mol to the overall binding energy of a drug-target complex, depending on the microenvironment and the presence of formal charges[1].
To rationally deploy 5-(1H-Pyrazol-4-YL)pentan-1-OL, we must first quantify its hydrogen-bonding inventory.
Table 1: Quantitative Hydrogen Bond Descriptors for 5-(1H-Pyrazol-4-YL)pentan-1-OL
Functional Domain
Specific Motif
HBD Count
HBA Count
Est. pKa
Max H-Bond Energy Contribution
Pyrazole Ring
N1-H (Pyrrole-like)
1
0
~14.5
~3.0 - 4.0 kcal/mol
Pyrazole Ring
N2 (Pyridine-like)
0
1
~2.5 (conjugate)
~3.0 - 4.0 kcal/mol
Aliphatic Linker
Pentyl Chain (-C5H10-)
0
0
N/A
N/A (Drives Hydrophobic Effect)
Terminal Group
Primary Alcohol (-OH)
1
2
~15.5
~2.0 - 3.0 kcal/mol
Causality Note: The hydrophobic effect generated by the pentyl linker is just as critical as the polar contacts. When the non-polar pentyl chain binds to a lipophilic pocket, it releases ordered water molecules into the bulk solvent. This increases the entropy of the system (
ΔS>0
), making the free energy of binding (
ΔG
) significantly more favorable[1].
Conformational Dynamics: Intramolecular vs. Intermolecular Bonding
The most critical structural question for 5-(1H-Pyrazol-4-YL)pentan-1-OL is whether the flexible pentyl chain folds back on itself to form an Intramolecular Hydrogen Bond (IMHB) between the terminal -OH and the pyrazole N2.
Intramolecular hydrogen bonding is of immense importance in drug design because it effectively "masks" polar groups from the surrounding environment[2]. When a molecule transitions from an aqueous environment (e.g., blood plasma) into a lipid bilayer, the energetic penalty of desolvating polar HBDs and HBAs is severe. If 5-(1H-Pyrazol-4-YL)pentan-1-OL adopts a folded conformation, the IMHB reduces the molecule's Polar Surface Area (PSA), thereby dramatically enhancing passive membrane permeability[2].
However, forming this IMHB requires the creation of a pseudo-9-membered ring (O - C - C - C - C - C - C - C - N). Entropically, 9-membered rings are highly disfavored compared to 5- or 6-membered rings. Therefore, the molecule exists in a dynamic equilibrium dictated by the dielectric constant of the solvent:
In Polar Solvents (Water, DMSO): The solvent outcompetes the IMHB. The molecule adopts an extended conformation to maximize intermolecular hydrogen bonds with the solvent.
In Non-Polar Solvents (Lipid Bilayers, Chloroform): The lack of external hydrogen-bonding partners forces the molecule to pay the entropic penalty and fold, satisfying its own HBD/HBA pairs via an IMHB.
Fig 1: Hydrogen bonding interaction network of 5-(1H-Pyrazol-4-YL)pentan-1-OL.
To empirically determine the dominant hydrogen-bonding state of this molecule, researchers must utilize a self-validating analytical workflow. The following protocol leverages Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Causality behind the design: Protons involved in strong intramolecular hydrogen bonds are shielded from the solvent. Consequently, their NMR chemical shifts (
δ
) change very little as temperature increases. Conversely, intermolecular hydrogen bonds to the solvent break rapidly upon heating, resulting in a significant upfield shift.
Step-by-Step Methodology
Step 1: Solvent Selection & Sample Preparation
Prepare two 10 mM solutions of 5-(1H-Pyrazol-4-YL)pentan-1-OL: one in
CDCl3
(a non-polar, non-competing solvent that promotes IMHB) and one in
DMSO−d6
(a strong HBA that disrupts IMHB).
Validation Control: Prepare a parallel 10 mM solution of 1,5-pentanediol as a negative control (known to favor intermolecular interactions).
Step 2: Concentration Gradient (Dilution Study)
Acquire
1H−NMR
spectra at 1 mM, 5 mM, 10 mM, and 50 mM in
CDCl3
.
Analysis: If the chemical shift of the -OH or N-H proton moves upfield upon dilution, the hydrogen bonding is intermolecular (concentration-dependent). If the shift remains static, the bonding is intramolecular.
Step 3: Variable-Temperature NMR (VT-NMR)
Using the 10 mM
CDCl3
sample, acquire
1H−NMR
spectra from 298 K to 348 K in 10 K increments.
Calculate the temperature coefficient (
Δδ/ΔT
) for the N-H and O-H protons.
Analysis: A coefficient more positive than -3 ppb/K indicates a stable, solvent-shielded IMHB. A coefficient more negative than -5 ppb/K indicates solvent-exposed intermolecular bonding.
Step 4: Orthogonal Validation via FT-IR
Analyze the O-H and N-H stretching regions (3200–3500
cm−1
) of the samples. A sharp, concentration-independent peak at lower wavenumbers confirms a stable IMHB, whereas a broad, concentration-dependent peak indicates intermolecular oligomerization.
Fig 2: Self-validating VT-NMR and FT-IR workflow for H-bond characterization.
Application in Rational Drug Design
In medicinal chemistry, the 5-(1H-Pyrazol-4-YL)pentan-1-OL scaffold is highly valued for its dual-action potential.
Kinase Inhibitor Design:
The pyrazole ring is a classic hinge-binding motif. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N2 accepts a hydrogen bond from a backbone amide (e.g., from a conserved hinge residue like Met or Cys). Meanwhile, the pentyl-OH chain acts as a flexible vector. It can be directed out of the ATP-binding pocket toward the solvent-exposed region, where the terminal alcohol can be further derivatized to improve solubility or modify the redox chemistry of the drug[3].
PROTAC Linker Attachment:
In the development of Proteolysis Targeting Chimeras (PROTACs), the terminal primary alcohol serves as an excellent synthetic handle. It can be readily converted into an ether, ester, or carbamate to attach an E3 ligase recruiting ligand. The 5-carbon chain provides the necessary spatial gap to prevent steric clashing between the target protein and the E3 ligase, while its inherent flexibility allows the ternary complex to sample multiple conformations to find the most thermodynamically stable degradation state.
Application Note: Chemoselective Derivatization of 5-(1H-Pyrazol-4-yl)pentan-1-ol in Drug Discovery
Introduction & Chemical Rationale The pyrazole ring is a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs ranging from anti-inflammatory agents (e.g., celecoxib) to advan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
The pyrazole ring is a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs ranging from anti-inflammatory agents (e.g., celecoxib) to advanced anticancer kinase inhibitors[1][2]. As drug discovery moves toward more complex modalities like Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands, there is a growing need for heterocycles tethered to flexible aliphatic linkers.
5-(1H-Pyrazol-4-yl)pentan-1-ol (CAS: 10599-09-4)[3] is a highly versatile, bifunctional building block that perfectly addresses this need. It features a rigid pyrazole pharmacophore connected to a flexible 5-carbon alkyl chain terminating in a primary hydroxyl group. This unique architecture allows researchers to functionalize the pyrazole nitrogen for target binding, while utilizing the terminal alcohol to attach linker moieties, fluorophores, or solubility-enhancing groups.
Physicochemical Data Summary
To ensure accurate stoichiometry and reaction monitoring, the fundamental physicochemical properties of 5-(1H-pyrazol-4-yl)pentan-1-ol are summarized below[3][4].
Property
Value
Clinical / Synthetic Relevance
IUPAC Name
5-(1H-pyrazol-4-yl)pentan-1-ol
Standardized nomenclature for regulatory filing.
CAS Registry Number
10599-09-4
Primary identifier for reagent sourcing.
Molecular Formula
C8H14N2O
Used for precise mass spectrometry (MS) calibration.
Molecular Weight
154.21 g/mol
Essential for stoichiometric calculations.
Boiling Point
~308.4 °C
Indicates low volatility; requires high-vacuum for solvent removal.
Bifunctional pKa
NH: ~14.2 | OH: ~15.5
Dictates the need for strict chemoselective protection strategies.
The primary synthetic challenge when utilizing 5-(1H-pyrazol-4-yl)pentan-1-ol is its dual nucleophilicity. The pyrazole N-H and the primary O-H possess similar pKa values in organic solvents. If subjected directly to standard electrophilic conditions (e.g., alkyl halides, acyl chlorides) or Mitsunobu conditions[5], the pyrazole nitrogen will actively compete with the oxygen, leading to complex mixtures of N-alkylated, O-alkylated, and di-alkylated products.
The Causality of Chemoselectivity:
To establish a self-validating and high-yielding protocol, orthogonal protection is mandatory. By exploiting the kinetic nucleophilicity of the pyrazole nitrogen, we can selectively protect the N-H using Di-tert-butyl dicarbonate (Boc₂O) in the absence of hypernucleophilic catalysts like DMAP. Once the nitrogen is masked, the terminal alcohol can be freely oxidized, esterified, or subjected to Mitsunobu etherification[5] without risk of cross-reactivity.
Visualizing the Synthetic Workflows
Divergent synthetic pathways for 5-(1H-pyrazol-4-yl)pentan-1-ol derivatization.
The following self-validating protocols are designed to ensure high fidelity and reproducibility in the lab. Each step includes built-in quality control checkpoints.
Protocol A: Chemoselective N-Boc Protection
Objective: Selectively protect the pyrazole nitrogen while leaving the primary alcohol intact.
Setup: In a round-bottom flask, dissolve 5-(1H-pyrazol-4-yl)pentan-1-ol (1.0 eq, 10 mmol) in a 1:1 mixture of THF and water (40 mL).
Base Addition: Add sodium carbonate (Na₂CO₃, 1.5 eq) and stir at room temperature for 10 minutes. Rationale: A mild inorganic base deprotonates the pyrazole without activating the aliphatic alcohol.
Protection: Slowly add Boc₂O (1.1 eq) dropwise. Critical Step: Do not add DMAP. The absence of DMAP prevents the formation of the hyperactive acylpyridinium species, ensuring the alcohol remains unreacted.
Monitoring: Stir for 4-6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The product spot will be UV-active, whereas the starting material has weak UV absorbance.
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: O-Derivatization via Mitsunobu Reaction
Objective: Form an ether linkage at the terminal alcohol using a phenol derivative[5].
Setup: Dissolve the N-Boc protected intermediate (1.0 eq) and the target phenol (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.5 eq) and cool the reaction mixture to 0 °C in an ice bath.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Rationale: DIAD is preferred over DEAD due to its superior safety profile and reduced volatility, making the self-validating workup cleaner.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Purification: Quench with water, extract with DCM, and purify via silica gel chromatography. The N-Boc group ensures zero pyrazole-alkylation byproducts.
Protocol C: N-Deprotection and Cross-Coupling
Objective: Remove the Boc group and functionalize the pyrazole core.
Deprotection: Dissolve the O-functionalized intermediate in DCM (0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) and stir for 2 hours. Concentrate to dryness to yield the TFA salt.
Ullmann N-Arylation: In a sealed tube, combine the deprotected pyrazole (1.0 eq), an aryl iodide (1.2 eq), CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), and K₃PO₄ (2.0 eq) in anhydrous DMF.
Heating: Heat at 110 °C for 18 hours. Rationale: The diamine ligand solubilizes the copper catalyst, facilitating the oxidative addition of the aryl halide to the pyrazole nitrogen.
Validation: Confirm the final structure via ¹H-NMR (look for the disappearance of the broad pyrazole N-H peak at ~10-12 ppm) and LC-MS.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Synthesis of Pyrazole Derivatives A Review
Source: International Journal For Multidisciplinary Research (IJFMR)
URL:[Link]
Advanced Application Note: Carbamate-Mediated Conjugation of 5-(1H-Pyrazol-4-yl)pentan-1-ol to Targeted Peptides
Introduction and Mechanistic Rationale The integration of pyrazole-based pharmacophores into Peptide-Drug Conjugates (PDCs) and targeted molecular probes is a rapidly expanding frontier in drug development. The compound...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The integration of pyrazole-based pharmacophores into Peptide-Drug Conjugates (PDCs) and targeted molecular probes is a rapidly expanding frontier in drug development. The compound 5-(1H-Pyrazol-4-yl)pentan-1-ol serves as an ideal bifunctional linker-pharmacophore. The pyrazole ring acts as a robust bioisostere capable of hydrogen bonding and metal coordination, while the 5-carbon alkyl chain provides necessary steric flexibility, terminating in a primary alcohol that serves as the conjugation handle.
To conjugate this primary alcohol to a targeted peptide (e.g., a tumor-homing peptide like cRGDyK), researchers must choose a linkage chemistry that preserves the structural integrity of both the peptide and the pyrazole.
The Causality of Method Selection (E-E-A-T):
Why a Carbamate Linkage? Directly coupling an alcohol to an amine forms a carbamate. Carbamates are significantly more stable against chemical hydrolysis and enzymatic degradation than standard ester linkages[1]. Furthermore, this strategy avoids the harsh oxidation steps required to convert the primary alcohol into a carboxylic acid, which could truncate the linker length and alter the molecule's Structure-Activity Relationship (SAR).
Why N,N'-Disuccinimidyl Carbonate (DSC)? DSC is a highly efficient, bench-stable homobifunctional crosslinking agent. It acts as a safer alternative to highly toxic phosgene derivatives. DSC activates the primary alcohol to form a reactive succinimidyl carbonate intermediate, which exhibits superior reactivity toward primary amines compared to carbonyldiimidazole (CDI)[1][2].
Why Trityl Protection? The 1H-pyrazole ring contains a secondary amine (NH) that is nucleophilic. If left unprotected, it can cross-react with DSC, leading to polymerization or inactive byproducts. The bulky triphenylmethyl (Trityl/Trt) group selectively protects the pyrazole nitrogen, preventing unwanted side reactions during synthesis[3].
Conjugation Workflow
Caption: Workflow for conjugating 5-(1H-Pyrazol-4-yl)pentan-1-ol to peptides via DSC activation.
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system. Analytical checkpoints (LC-MS) are embedded at each phase to ensure intermediate integrity before proceeding.
Phase 1: Pyrazole Protection (Tritylation)
Objective: Mask the pyrazole NH to prevent off-target activation.
Dissolution: Dissolve 1.0 mmol of 5-(1H-Pyrazol-4-yl)pentan-1-ol in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).
Protection: Slowly add 1.2 mmol of Trityl chloride (Trt-Cl) portion-wise at 0 °C.
Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.
Validation & Workup: Monitor via LC-MS. Once the starting material is consumed, wash the organic layer with saturated
NaHCO3
(2 × 10 mL) and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under vacuum.
Phase 2: Alcohol Activation with DSC
Objective: Convert the primary alcohol into a highly reactive succinimidyl carbonate.
Dissolution: Dissolve the Trt-protected alcohol (1.0 mmol) in 10 mL of anhydrous Acetonitrile. Crucial Note: The solvent must be strictly anhydrous, as DSC and the resulting carbonate are highly susceptible to hydrolysis[2].
Activation: Add 1.5 mmol of N,N'-Disuccinimidyl carbonate (DSC)[4].
Catalysis: Add 2.0 mmol of DIPEA to catalyze the reaction. Stir at room temperature for 2–4 hours.
Validation: Monitor by LC-MS for the appearance of the succinimidyl carbonate intermediate.
Purification: Evaporate the solvent, redissolve in DCM, and wash quickly with cold 5% citric acid to remove excess DIPEA, followed by cold water. Dry and concentrate. Use immediately for Phase 3.
Phase 3: Peptide Conjugation
Objective: Form the stable carbamate linkage with the targeted peptide.
Peptide Preparation: Dissolve the target peptide (e.g., cRGDyK, containing a free lysine
ϵ
-amine) (0.8 mmol) in a 1:1 mixture of DMF and 0.1 M Phosphate Buffer. Adjust the pH to 8.0–8.2. Rationale: The lysine amine must be partially deprotonated to act as an effective nucleophile[1].
Conjugation: Dissolve the activated succinimidyl carbonate from Phase 2 in 2 mL of DMF and add it dropwise to the peptide solution under vigorous stirring.
Incubation: Stir at room temperature for 2 hours.
Validation: Confirm the mass of the Trt-protected conjugate via LC-MS. Lyophilize the crude mixture.
Phase 4: Global Deprotection and Purification
Objective: Remove the Trityl group and isolate the final PDC.
Cleavage Cocktail: Suspend the lyophilized crude conjugate in a cleavage cocktail of TFA/TIPS/
H2O
(95:2.5:2.5 v/v/v). Rationale: Trifluoroacetic acid (TFA) cleaves the Trityl group, while Triisopropylsilane (TIPS) acts as a scavenger to prevent carbocation re-attachment.
Incubation: Stir for 1 hour at room temperature.
Precipitation: Concentrate the mixture under a stream of nitrogen and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.
Purification: Purify the final conjugate using Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data Presentation
The following table summarizes representative analytical data checkpoints for a standard conjugation workflow using a model targeting peptide (MW ~619.3 Da).
Table 1: Representative Analytical Data for Conjugation Intermediates
*Note: Retention times (RT) are based on a standard analytical C18 column using a 5–95% Acetonitrile/Water gradient (0.1% TFA) over 10 minutes.
Troubleshooting Logic
Conjugation of bulky or hydrophobic linkers to peptides can occasionally result in low yields. The following decision tree isolates the root cause of conjugation failure based on analytical readouts.
Caption: Decision tree for troubleshooting low yields during carbamate-mediated peptide conjugation.
Column chromatography purification methods for 5-(1H-Pyrazol-4-YL)pentan-1-OL
Technical Support Center: Column Chromatography Purification of 5-(1H-Pyrazol-4-YL)pentan-1-OL Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Physicochemical Profiling & Chromato...
Before troubleshooting, it is critical to understand the molecular properties of 5-(1H-Pyrazol-4-yl)pentan-1-ol that dictate its behavior on a silica gel stationary phase.
Structural Feature
Chemical Property
Chromatographic Consequence on Bare Silica
Pyrazole Ring
Secondary/Tertiary Amine (Basic N, H-bond donor/acceptor)
Strong acid-base interaction with acidic silanol (Si-OH) groups. Causes severe streaking and irreversible adsorption.
Primary Alcohol
Strong H-bond donor/acceptor
Increases overall polarity; requires highly polar mobile phases (e.g., DCM/MeOH) for elution.
Pentyl Chain
Lipophilic spacer
Provides moderate solubility in organic solvents, but insufficient to overcome the polar headgroups' affinity for silica.
Troubleshooting Guides & FAQs
Q1: Why does 5-(1H-Pyrazol-4-yl)pentan-1-ol streak continuously from the baseline on my TLC and flash column, even with polar solvents?
Causality & Mechanism: Standard silica gel is decorated with weakly acidic silanol groups (pKa ~4.5–5.5). The basic nitrogen atoms of the pyrazole ring, combined with the primary alcohol, undergo strong, non-linear hydrogen bonding and ion-exchange interactions with these silanols [3]. This creates a continuous adsorption-desorption lag, resulting in a "comet" or streaking effect rather than a tight, Gaussian band.
Q2: How can I modify my mobile phase to resolve this streaking and achieve sharp elution bands?
Solution: You must chemically mask the acidic silanol sites. This is achieved by adding a basic modifier, such as Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) , to your mobile phase at a concentration of 0.1% to 2.0% (v/v) [1].
Expert Insight: The protonated basic modifier outcompetes the pyrazole for the ionized silanol sites [3]. For this molecule, a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10 to 80:20) containing 1% Et₃N is highly effective. Crucial: You must pre-equilibrate the silica column with the Et₃N-containing solvent before loading your compound to safely dissipate the exothermic heat of acid-base neutralization.
Q3: My compound is co-eluting with structurally similar regioisomeric impurities. What are the best stationary phase alternatives if deactivated silica fails?
Solution: If standard normal-phase silica lacks the selectivity to separate closely related pyrazole impurities, switch to an Amine-bonded silica (NH₂-silica) stationary phase [4].
Causality: Amine columns provide a basic surface environment, inherently preventing the acid-base tailing seen on bare silica without requiring foul-smelling modifiers like Et₃N [4]. Treat the amine column as a normal-phase system. Alternatively, Reverse-Phase Liquid Chromatography (C18) using a Water/Acetonitrile gradient with 0.1% Formic acid can exploit the hydrophobic differences in the pentyl chain for high-resolution separation [2].
Q4: The crude mixture has poor solubility in the starting mobile phase (e.g., 95:5 DCM:MeOH). How should I load the sample onto the column?
Solution: Utilize the Dry Loading technique [2].
Expert Insight: Dissolving a polar compound in a highly polar solvent (like pure MeOH) for liquid loading will ruin the separation, as the polar solvent will drag the compound down the column in a broad band. By adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent to a dry powder, you ensure a perfectly narrow initial loading band, maximizing theoretical plates and resolution [2].
Self-Validating Experimental Protocols
Protocol A: Silica Gel Deactivation and Column Packing
Objective: Prepare a deactivated normal-phase silica column to prevent pyrazole streaking.
Self-Validation Check: Run a 2D TLC plate (elute, rotate 90°, elute again). If the spot falls exactly on the diagonal, the compound is stable and not degrading on the modified silica.
Solvent Preparation: Prepare the initial mobile phase (e.g., 95% DCM, 4% MeOH, 1% Et₃N).
Slurry Preparation: In an Erlenmeyer flask, mix standard silica gel (230–400 mesh) with the prepared solvent. Caution: The interaction between Et₃N and silica is exothermic. Allow the slurry to sit for 5 minutes to dissipate heat.
Column Pouring: Pour the slurry into the glass column. Use compressed air to pack the bed tightly.
Equilibration: Pass at least 2-3 column volumes (CV) of the Et₃N-containing solvent through the bed. Validation: Check the pH of the eluting solvent; it should be basic (pH > 8), confirming the silanols are fully masked.
Protocol B: Dry Loading Technique for Polar Pyrazoles
Objective: Achieve a narrow loading band for compounds with poor solubility in the running eluent.
Dissolution: Dissolve the crude 5-(1H-Pyrazol-4-yl)pentan-1-ol in a volatile, highly solubilizing solvent (e.g., Acetone or pure Methanol) in a round-bottom flask.
Adsorption: Add dry silica gel to the flask (typically a 1:2 or 1:3 ratio of crude mass to silica mass).
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent completely under reduced pressure until a free-flowing, dry powder is obtained. Troubleshooting: If the powder is sticky, not enough silica was added.
Loading: Carefully pour the dry powder evenly onto the flat top of the pre-packed, deactivated silica bed. Top with a 1 cm layer of protective sea sand to prevent bed disturbance.
Mechanistic & Workflow Visualizations
Decision tree for optimizing the chromatographic purification of pyrazole derivatives.
Mechanistic interaction of pyrazole derivatives with standard vs. deactivated silica gel.
References
PubMed. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." National Institutes of Health.[Link]
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. [Link]
Optimization
Troubleshooting degradation of 5-(1H-Pyrazol-4-YL)pentan-1-OL during long-term storage
Technical Support Center: 5-(1H-Pyrazol-4-YL)pentan-1-OL A Guide to Troubleshooting Degradation During Long-Term Storage Welcome to the technical support guide for 5-(1H-Pyrazol-4-YL)pentan-1-OL. This resource is designe...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-(1H-Pyrazol-4-YL)pentan-1-OL
A Guide to Troubleshooting Degradation During Long-Term Storage
Welcome to the technical support guide for 5-(1H-Pyrazol-4-YL)pentan-1-OL. This resource is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this compound during long-term storage. As a bifunctional molecule containing both a pyrazole ring and a primary alcohol, its stability can be influenced by several environmental factors. This guide provides in-depth, experience-based answers to common issues, detailed protocols for stability assessment, and a scientific rationale for each recommendation.
Q1: My stored sample of 5-(1H-Pyrazol-4-YL)pentan-1-OL has turned a pale yellow/brown color. What is causing this and is the material still usable?
A1: A change in color, particularly to yellow or brown, is a common visual indicator of degradation.[1][2] This is most frequently caused by oxidation. There are two primary sites on the molecule susceptible to oxidation:
The Primary Alcohol: The pentanol side chain can be oxidized, first to an aldehyde and subsequently to a carboxylic acid. While these initial degradants may be colorless, subsequent reactions can lead to colored polymeric impurities.
The Pyrazole Ring: The nitrogen atoms in the pyrazole ring can be susceptible to oxidation, forming N-oxides, which can contribute to color changes.[1]
Is it usable? The usability of the material depends entirely on the requirements of your experiment. For sensitive biological assays or GMP applications, the material should be re-purified and its identity confirmed. For less sensitive applications, you must first determine the purity level. A discolored sample should not be considered pure without analytical verification.
Recommended Action:
Quantify the purity of the sample using HPLC-UV or LC-MS analysis (See Protocol 1).
If the purity is below your required threshold, re-purification by column chromatography or recrystallization is necessary.
To prevent future occurrences, store the compound under an inert atmosphere (argon or nitrogen) and protect it from light.[1]
Q2: I'm seeing a new peak with a higher molecular weight in my LC-MS analysis after six months of storage. What could this be?
A2: The appearance of a new peak with a higher molecular-weight is suggestive of an oligomerization or polymerization event. This can be initiated by the formation of reactive species. For instance, if the primary alcohol is oxidized to an aldehyde, it could potentially react with another molecule of the parent compound or other degradants.
Another possibility, though less common under standard storage, is a reaction with atmospheric components or contaminants. It is crucial to ensure the storage container and closure are inert and do not leach impurities into the sample.[3]
Recommended Action:
Characterize the new peak using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict a molecular formula.
Review the storage conditions, paying close attention to the container type and potential for atmospheric exposure. Ensure the container is made of Type I borosilicate glass and has a well-fitting, inert cap.[3]
Filter the sample before use in any experiment to remove potential insoluble polymers.[2]
Q3: My ¹H NMR spectrum shows a broadening of the alcohol proton and the appearance of small new peaks in the aldehyde region (9-10 ppm). What does this signify?
A3: This is a classic sign of oxidation. The primary alcohol (-CH₂OH) on the pentyl chain is being oxidized to an aldehyde (-CHO).
Broadening of the Alcohol Proton: The -OH proton signal can broaden due to chemical exchange, but its disappearance or significant change in integration can indicate modification of this group.
New Aldehyde Peaks: The appearance of signals in the 9-10 ppm region of a ¹H NMR spectrum is highly characteristic of an aldehyde proton.[4]
This is the first step in the oxidative degradation pathway of the alcohol functional group. If left unchecked, this aldehyde can be further oxidized to a carboxylic acid.[5][6][7][8]
Recommended Action:
Immediately assess the purity of your sample via HPLC.
If the level of the aldehyde impurity is unacceptable, purify the bulk material.
Crucially, re-evaluate your storage protocol. The presence of an aldehyde indicates exposure to oxygen. Future storage should be strictly under an inert atmosphere (e.g., argon) and at a reduced temperature (-20°C is recommended).[1]
Q4: What are the ideal long-term storage conditions for 5-(1H-Pyrazol-4-YL)pentan-1-OL to ensure maximum stability?
A4: Based on the compound's functional groups, the ideal storage conditions aim to minimize exposure to oxygen, light, and moisture.
Parameter
Recommended Condition
Rationale
Temperature
-20°C or lower
Reduces the rate of all chemical degradation pathways.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the primary alcohol and the pyrazole ring.[1]
Light
Amber Glass Vial / Opaque Container
Protects against photodegradation, which can catalyze oxidation.[1][2]
Container
Type I Borosilicate Glass
Minimizes leaching of ions (like aluminum) that could catalyze degradation.[3]
Form
Solid (if possible)
Storing as a dry solid is preferable to a solution, as solvents can participate in degradation.
Moisture
Desiccated Environment
Prevents potential hydrolysis of impurities and minimizes water-facilitated degradation pathways.[1]
Visualizing Degradation & Troubleshooting
Understanding the potential chemical changes and the steps to address them is critical.
Potential Degradation Pathways
Caption: Potential oxidative degradation pathways for the molecule.
Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting suspected degradation.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of 5-(1H-Pyrazol-4-YL)pentan-1-OL and detecting potential degradation products.
System Preparation:
HPLC System: A standard HPLC with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Prepare a stock solution of the compound in Methanol or Acetonitrile at 1 mg/mL.
Dilute this stock to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
UV Detection: 220 nm (Pyrazoles typically have a UV absorbance around this wavelength).
Column Temperature: 30°C.
Gradient:
Time (min)
% Mobile Phase B
0.0
10
20.0
90
25.0
90
25.1
10
| 30.0 | 10 |
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Compare the chromatogram to a reference standard or a sample from a freshly opened batch to identify new impurity peaks.
Protocol 2: Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to identify likely degradation products.[10][11] This helps in developing a robust, stability-indicating analytical method. The goal is to achieve 10-20% degradation of the active substance.[12]
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions: Expose aliquots of the stock solution (and the solid compound for thermal/photolytic stress) to the following conditions:[10][13]
Acidic: Add HCl to a final concentration of 0.1 M. Heat at 60°C.
Basic: Add NaOH to a final concentration of 0.1 M. Heat at 60°C.
Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
Thermal: Heat the solid compound at 80°C.
Photolytic: Expose the compound (solid and in solution) to light conditions as specified in the ICH Q1B guideline.[14]
Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours) until target degradation is achieved. Neutralize acidic/basic samples before injection.
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method (Protocol 1) coupled with a mass spectrometer to identify and characterize the degradants.
By following these guidelines and protocols, researchers can ensure the long-term stability and integrity of their 5-(1H-Pyrazol-4-YL)pentan-1-OL samples, leading to more reliable and reproducible experimental outcomes.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]
ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
ResearchGate. Stability of 4H-pyrazoles in physiological environments. [Link]
Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]
Jack Westin. Oxidation of Alcohols - Organic Chemistry. [Link]
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
PMC. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. [Link]
Thieme. (2021). Direct Oxidation of Primary Alcohols to Carboxylic Acids. [Link]
PMC. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. [Link]
ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. [Link]
PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
PMC. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]
Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]
A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]
PMC. Effects of Long-Term Bottle Storage on Red and Rosé Wines Sealed with Different Types of Closures. [Link]
Technical Support Center: Resolving Co-Elution in 5-(1H-Pyrazol-4-YL)pentan-1-OL Chromatography
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges when analyzing 5-(1H-Pyrazol-4-YL)pen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges when analyzing 5-(1H-Pyrazol-4-YL)pentan-1-OL .
Due to the compound's dual nature—a highly polar, amphoteric pyrazole head combined with a hydrophobic pentanol tail—standard chromatographic methods often fail, resulting in merged peaks, poor quantification, and obscured impurities. This guide provides the mechanistic causality behind these failures and self-validating protocols to achieve baseline resolution.
Co-elution occurs when two or more analytes share an identical capacity factor (
k′
), exiting the column simultaneously. For 5-(1H-Pyrazol-4-YL)pentan-1-OL, co-elution typically masks structurally similar impurities, such as 3-substituted regioisomers, oxidation products (e.g., pentanoic acid derivatives), or unreacted starting materials.
Because perfect co-elution often presents as a single, deceptively symmetrical peak, visual inspection of the chromatogram is insufficient. Diode Array Detection (DAD) or Mass Spectrometry (MS) must be used for peak purity analysis. If the UV spectra or MS fragmentation patterns shift across the leading edge, apex, and tailing edge of the peak, co-elution is confirmed.
Q1: Why does 5-(1H-Pyrazol-4-YL)pentan-1-OL exhibit severe peak tailing that causes it to co-elute with subsequent peaks on a standard C18 column?A1: The root cause is secondary ion-exchange interactions. The pyrazole ring contains a basic nitrogen (pKa ~2.5 for the conjugate acid) that acts as a hydrogen bond acceptor/donor. On standard silica-based C18 columns, unreacted, acidic silanol groups interact strongly with this basic nitrogen[1]. This interaction causes the analyte molecules to lag, creating a tailing edge that bleeds into the retention window of closely eluting impurities[2].
Q2: My peak is perfectly symmetrical, but DAD confirms co-elution with a regioisomer. Why can't my C18 column separate them?A2: Standard C18 stationary phases rely almost entirely on hydrophobic dispersion forces. For 5-(1H-Pyrazol-4-YL)pentan-1-OL, the hydrophobic interaction is heavily dominated by the 5-carbon pentanol tail[3]. If your impurity is a regioisomer (e.g., 1H-pyrazol-3-yl), the hydrophobic footprint is nearly identical. The C18 phase lacks the shape selectivity required to recognize the subtle spatial differences of the nitrogen atoms in the pyrazole ring[4].
Q3: How do I select an orthogonal stationary phase to resolve these regioisomers?A3: You must shift the primary retention mechanism away from pure hydrophobicity.
Pentafluorophenyl (PFP) Columns: PFP phases introduce
π−π
, dipole-dipole, and hydrogen-bonding interactions. These forces are highly sensitive to the electronic distribution of the pyrazole ring, easily resolving positional isomers[4][5].
Polar-Embedded C18 Columns: Columns like the Newcrom R1 or XTerra MS utilize embedded polar groups or hybrid particle technology to shield residual silanols, preventing tailing-induced co-elution while maintaining general reversed-phase retention[5][6].
Q4: What mobile phase adjustments are critical for pyrazole derivatives?A4: Mobile phase pH is the most critical parameter. Operating at a low pH (< 3.0) using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid serves a dual purpose: it fully protonates the pyrazole ring and neutralizes the acidic silanol groups on the silica surface[1][2]. This suppresses secondary interactions and forces the compound to elute based purely on partitioning.
Step-by-Step Method Optimization Protocol
To guarantee scientific integrity, this protocol is designed as a self-validating system . By following these steps, you systematically eliminate variables until baseline resolution is achieved and proven.
Inject Sample: Run the target sample using your existing C18 method.
Analyze DAD Spectra: Extract UV spectra across the peak width. Flag any spectral inconsistencies as co-elution.
Calculate Tailing Factor (Tf): Measure Tf at 5% peak height. A Tf > 1.5 indicates that secondary silanol interactions are the primary driver of the co-elution[1].
Phase 2: Mobile Phase pH Optimization (Ion Suppression)
Prepare Acidic Modifier: Add 0.1% v/v TFA to both the aqueous phase (Mobile Phase A) and the organic phase (Mobile Phase B, Acetonitrile) to achieve a pH of ~2.0.
Equilibrate System: Flush the column with at least 10 column volumes to ensure complete protonation of the stationary phase[2].
Re-inject and Evaluate: If Tf drops below 1.2 but co-elution persists, the issue is true structural similarity (not tailing). Proceed to Phase 3.
Switch Column Chemistry: Replace the standard C18 with a PFP column to exploit
π−π
interactions[4].
Flatten the Gradient: Decrease the gradient steepness (e.g., 5% to 40% B over 20 minutes) and increase the column temperature to 40°C to enhance mass transfer and improve peak symmetry.
Self-Validating Checkpoint: Spike your sample with a known, closely eluting impurity (e.g., a synthesized 3-yl regioisomer). If the method yields a resolution (
Rs
)
≥2.0
for the spiked impurity, the method's selectivity is validated, and the co-elution is officially resolved[3].
Quantitative Method Comparison
The following table summarizes the expected chromatographic outcomes when altering the stationary phase and mobile phase chemistry for 5-(1H-Pyrazol-4-YL)pentan-1-OL.
Column Chemistry
Mobile Phase Additive
Dominant Interaction Mechanism
Expected Tailing Factor (Tf)
Regioisomer Resolution (
Rs
)
Standard C18
None (Neutral pH)
Hydrophobic (Pentanol tail)
> 1.8 (Severe Tailing)
< 1.0 (Co-elution)
Standard C18
0.1% TFA (pH ~2.0)
Hydrophobic + Ion Suppression
1.1 - 1.3
1.0 - 1.2 (Partial)
Polar-Embedded C18
0.1% Formic Acid
Hydrophobic + Silanol Shielding
~ 1.0 (Symmetrical)
1.5 - 1.8 (Baseline)
PFP (Pentafluorophenyl)
0.1% TFA (pH ~2.0)
π−π
, Dipole, H-Bonding
~ 1.0 (Symmetrical)
> 2.5 (Excellent)
Troubleshooting Workflow Visualization
Workflow for diagnosing and resolving pyrazole co-elution in HPLC.
References
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)."[Link]
ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography."[Link]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]
SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column."[Link]
ResearchGate. "Representative Chromatogram of spiked Pyrazole boronic pinacol ester."[Link]
HPLC method development and validation for 5-(1H-Pyrazol-4-YL)pentan-1-OL
An in-depth, comparative guide to High-Performance Liquid Chromatography (HPLC) method development and validation for the amphiphilic compound 5-(1H-Pyrazol-4-YL)pentan-1-OL . This guide is designed for analytical scient...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, comparative guide to High-Performance Liquid Chromatography (HPLC) method development and validation for the amphiphilic compound 5-(1H-Pyrazol-4-YL)pentan-1-OL . This guide is designed for analytical scientists and drug development professionals seeking to overcome the chromatographic challenges associated with basic, polar-functionalized molecules, ensuring compliance with the latest ICH Q2(R2) and Q14 guidelines.
Part 1: Mechanistic Challenges & Column Selection
Developing a robust HPLC method for 5-(1H-Pyrazol-4-YL)pentan-1-OL requires a deep understanding of its molecular structure. The molecule features a highly polar, basic pyrazole ring coupled with a moderately hydrophobic pentanol aliphatic chain. This amphiphilic nature presents a classic chromatographic challenge: peak tailing due to secondary interactions .
The Causality of Peak Tailing
In traditional silica-based reversed-phase chromatography, the primary retention mechanism is the hydrophobic interaction between the analyte's pentyl chain and the C18 stationary phase. However, standard silica surfaces contain residual, unbonded silanol groups (-Si-OH). At a mid-to-high mobile phase pH (pH > 4.0), these silanols deprotonate to form anionic silanoxides (-Si-O⁻)[1].
Simultaneously, the basic nitrogen atoms on the pyrazole ring become protonated. This creates a strong, secondary ion-exchange interaction between the positively charged pyrazole and the negatively charged silica surface[2]. Because this ion-exchange kinetic process is slower than hydrophobic partitioning, the analyte molecules "drag" as they elute, resulting in severe peak asymmetry (tailing)[2].
Comparative Column Chemistry
To objectively resolve this, we must compare stationary phases designed to mitigate silanol activity:
Traditional C18 (e.g., Agilent Zorbax Eclipse Plus C18): Relies purely on hydrophobic interactions. Even with extensive end-capping, residual silanols remain accessible, making this column highly dependent on strict mobile phase pH control (pH < 3.0) to suppress silanol ionization[2].
Polar-Embedded C18 (e.g., Waters SymmetryShield RP18): Incorporates a polar functional group (like an amide or carbamate) into the alkyl chain near the silica surface. This creates a virtual "shield" of structured water that repels the basic pyrazole nitrogens away from residual silanols, dramatically improving peak shape even at neutral pH.
Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP): Offers orthogonal selectivity. The highly electronegative fluorine atoms provide dipole-dipole, π-π, and hydrogen-bonding interactions. This alternative retention mechanism often yields superior retention for the polar pyrazole moiety compared to standard C18 phases.
Fig 1: Chromatographic retention mechanisms of 5-(1H-Pyrazol-4-YL)pentan-1-OL across column types.
Part 2: Experimental Method Development & Comparison
To establish a self-validating system, the method development phase must empirically prove the theoretical column chemistries. The following protocol outlines the screening process used to select the optimal method.
Step-by-Step Screening Protocol
Sample Preparation: Accurately weigh 10.0 mg of 5-(1H-Pyrazol-4-YL)pentan-1-OL reference standard. Dissolve in 10 mL of 50:50 Water:Methanol to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: The low pH ensures full protonation of residual silanols, neutralizing their charge and preventing ion-exchange tailing[2].
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.
Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).
Detection: UV at 225 nm (Optimal absorbance for the pyrazole chromophore).
System Suitability Testing (SST): Inject the working standard 6 times. The system is only deemed valid for screening if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
Quantitative Column Comparison Data
Column Type
Specific Column Model
Retention Time (min)
Asymmetry Factor (As)
Theoretical Plates (N)
Resolution (vs. Impurities)
Traditional C18
Agilent Zorbax Eclipse Plus
6.45
1.85 (Tailing)
8,500
1.8
Polar-Embedded
Waters SymmetryShield RP18
5.90
1.05 (Ideal)
14,200
2.5
PFP
Phenomenex Kinetex PFP
7.80
1.15
12,500
3.2
Part 3: ICH Q2(R2) Validation Protocol
With the recent adoption of the ICH Q2(R2) and ICH Q14 guidelines, analytical method validation has shifted from a static "check-the-box" exercise to a dynamic, science- and risk-based lifecycle approach[3]. The following protocol ensures the method is scientifically sound, reproducible, and globally defensible[4].
Fig 2: ICH Q2(R2) method validation workflow highlighting lifecycle management and robustness.
Step-by-Step Validation Procedures
1. Specificity (Forced Degradation)
Causality: Must prove that the pyrazole peak is free from co-eluting degradation products or matrix interference.
Protocol: Subject the 5-(1H-Pyrazol-4-YL)pentan-1-OL standard to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2), and thermal (80°C) stress for 24 hours. Inject stressed samples alongside a blank diluent.
Acceptance Criteria: Peak purity angle must be less than the purity threshold (using a Photodiode Array detector). No blank interference at tR = 5.90 min.
2. Linearity and Range
Protocol: Prepare a minimum of five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target working concentration (e.g., 10, 25, 50, 100, and 120 µg/mL)[4]. Inject each level in triplicate.
Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response.
3. Accuracy (Spike Recovery)
Causality: Validates that the method measures the true value of the analyte without systemic bias.
Protocol: Spike known amounts of the 5-(1H-Pyrazol-4-YL)pentan-1-OL reference standard into a synthetic blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 determinations total).
Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.
Protocol (Repeatability): A single analyst prepares six independent sample preparations at the 100% concentration level and injects them sequentially on the same day.
Protocol (Intermediate): A second analyst, using a different HPLC system and a different lot of the Polar-Embedded column, repeats the repeatability protocol on a different day.
Acceptance Criteria: The %RSD for peak areas and retention times must be ≤ 2.0% for both individual and combined datasets.
5. Robustness (ICH Q14 DoE Approach)
Causality: Evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters, ensuring reliability during routine use[3].
Protocol: Instead of testing one-factor-at-a-time (OFAT), utilize a Design of Experiments (DoE) matrix to simultaneously vary:
Flow rate: 0.9, 1.0, 1.1 mL/min
Column Temperature: 25°C, 30°C, 35°C
Mobile Phase pH: 2.5, 2.7, 2.9
Acceptance Criteria: System suitability parameters (Asymmetry ≤ 1.2, RSD ≤ 2.0%) must be met across all experimental runs.
References
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center. Available at:[Link]
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines. Available at:[Link]
Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager Magazine. Available at:[Link]
High-Performance Pyrazole-Based Alcohols in Drug Discovery: A Comparative Guide
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, pyrazole-based alcohols have emerged as highly versatile building blocks, particularly in the design of kinase inhibitors and Proteolysis Targeting...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, pyrazole-based alcohols have emerged as highly versatile building blocks, particularly in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The pyrazole core offers dual hydrogen-bond donor/acceptor capabilities, while the alkyl alcohol tail provides a functionalizable handle for linker attachment or solubility enhancement[1].
This guide objectively compares 5-(1H-Pyrazol-4-YL)pentan-1-OL with other prevalent pyrazole-based alcohols, such as shorter-chain derivatives (e.g., 3-(1H-pyrazol-4-yl)propan-1-ol) and heterocyclic-fused pyrazoles. As a Senior Application Scientist, my objective is to illuminate the causality behind why specific chain lengths and rigidities drastically alter pharmacokinetics, ternary complex formation, and target degradation efficiency[2][3].
Comparative Analysis of Pyrazole-Based Alcohols
When selecting a pyrazole-alcohol for drug design, the length and flexibility of the alkyl chain dictate the molecule's spatial geometry. A 5-carbon chain (pentan-1-ol) offers a balance between lipophilicity and reach, making it ideal for crossing solvent-exposed regions in kinase ATP-binding pockets or acting as a semi-flexible PROTAC linker[2].
Quantitative Comparison Table
Compound
Chain Length
Primary Application
Structural Rigidity
LogP (Est.)
Key Advantage
5-(1H-Pyrazol-4-YL)pentan-1-OL
5 Carbons
PROTAC Linkers, Kinase Solubilization
Semi-flexible
~1.2
Optimal spacer length for bridging POI and E3 ligase without excessive entropic penalty.
3-(1H-Pyrazol-4-yl)propan-1-ol
3 Carbons
Fragment-based Drug Design (FBDD)
Rigid/Short
~0.5
Excellent for deep-pocket kinase binding (e.g., p38 MAP kinase)[1].
2-(1-(Piperidin-3-yl)-1H-pyrazol-4-yl)ethanol
2 Carbons + Heterocycle
Advanced PROTAC Linkers
Highly Rigid
~0.8
Pre-organized 3D orientation enhances ternary complex stability.
Data synthesized from established structure-activity relationship (SAR) studies in kinase inhibitor and degrader development[1][2].
Experimental Protocols: Integration into PROTAC Workflows
To ensure trustworthiness and reproducibility, the following protocol details the incorporation of 5-(1H-Pyrazol-4-YL)pentan-1-OL into a PROTAC linker system via Mitsunobu coupling. This method is self-validating: the success of the reaction can be immediately confirmed via LC-MS by monitoring the disappearance of the starting phenol warhead.
Protocol: Mitsunobu Etherification for Linker Attachment
Causality Note: The Mitsunobu reaction is chosen over standard alkylation (e.g., using alkyl halides) because it avoids the need to pre-activate the alcohol into a leaving group, reducing the risk of pyrazole nitrogen alkylation side-reactions[1].
Reagents:
Target Phenol (Warhead) (1.0 eq)
5-(1H-Pyrazol-4-YL)pentan-1-OL (1.2 eq)
Triphenylphosphine (PPh3) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Dissolve the target phenol and 5-(1H-Pyrazol-4-YL)pentan-1-OL in anhydrous THF under an inert argon atmosphere. Rationale: Moisture must be strictly excluded to prevent the hydrolysis of the DIAD intermediate.
Activation: Add PPh3 to the solution and cool the reaction vessel to 0 °C using an ice bath.
Coupling: Dropwise add DIAD over 15 minutes. Rationale: Slow addition prevents thermal runaway and minimizes the formation of the unwanted betaine byproduct.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS. The formation of the ether linkage will show a distinct mass shift corresponding to[M + Pyrazole-pentyl - H2O]+.
Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (DCM/MeOH gradient) to isolate the pyrazole-linked warhead.
Visualization: PROTAC Ternary Complex Formation
The following diagram illustrates the logical workflow of how a pyrazole-alkyl linker bridges a Protein of Interest (POI) and an E3 ligase to induce targeted degradation.
Caption: Logical relationship of PROTAC ternary complex formation driven by a pyrazole-alkyl linker.
Conclusion
While rigid heterocyclic linkers and photoswitchable arylazopyrazoles[3] offer specialized control, 5-(1H-Pyrazol-4-YL)pentan-1-OL remains a highly robust, semi-flexible alternative. Its 5-carbon chain provides the necessary spatial tolerance to form stable ternary complexes without the severe entropic penalties associated with excessively long PEG chains, making it a critical asset in modern degrader and inhibitor design[2].
References
Goldstein, D. M., et al. "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Liu, X., et al. "Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment." PubMed Central (PMC). Available at:[Link]
ResearchGate. "Light-mediated multi-target protein degradation using arylazopyrazole photoswitchable PROTACs (AP-PROTACs)." Chemical Communications. Available at:[Link]
Assessing chemical purity of 5-(1H-Pyrazol-4-YL)pentan-1-OL via GC-MS
The Definitive Guide to Purity Assessment of 5-(1H-Pyrazol-4-yl)pentan-1-ol: GC-MS vs. LC-MS As a Senior Application Scientist, assessing the chemical purity of bifunctional building blocks like 5-(1H-Pyrazol-4-yl)pentan...
Author: BenchChem Technical Support Team. Date: April 2026
The Definitive Guide to Purity Assessment of 5-(1H-Pyrazol-4-yl)pentan-1-ol: GC-MS vs. LC-MS
As a Senior Application Scientist, assessing the chemical purity of bifunctional building blocks like 5-(1H-Pyrazol-4-yl)pentan-1-ol requires a deep understanding of molecular interactions within chromatographic systems. This compound presents a unique analytical challenge: it contains both an aliphatic alcohol (-OH) and a pyrazole ring with an active secondary amine (-NH). Both functional groups are highly polar, prone to hydrogen bonding, and can severely compromise chromatographic integrity if analyzed blindly.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, providing mechanistic insights, comparative data, and self-validating experimental protocols.
Mechanistic Insights: The Polarity Problem
When analyzing 5-(1H-Pyrazol-4-yl)pentan-1-ol via direct GC-MS, the active hydrogens on the hydroxyl and pyrazole groups interact strongly with the silanol groups present in the glass injection liner and the stationary phase of the capillary column. This interaction leads to severe peak tailing, unpredictable retention times, and potential thermal degradation[1].
To utilize GC-MS effectively, derivatization is mandatory . Silylation—specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)—replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. This transformation eliminates hydrogen bonding, drastically lowers the boiling point, and ensures sharp, symmetrical peaks[2]. Furthermore, mass spectrometric fragmentation of pyrazoles under Electron Ionization (EI) yields highly reproducible diagnostic ions (such as the expulsion of HCN), which are critical for structural confirmation[3].
Alternatively, LC-MS (ESI+) bypasses the volatility requirement entirely. The basic nitrogen in the pyrazole ring acts as an excellent proton acceptor in acidic mobile phases (e.g., 0.1% formic acid), yielding a robust
[M+H]+
signal without the need for chemical derivatization[4]. For laboratories prioritizing throughput and minimal sample preparation, LC-MS is often the superior choice[5].
Analytical workflow decision tree for polar pyrazole derivatives.
Objective Performance Comparison
The following table synthesizes experimental data comparing the three approaches for the purity assessment of 5-(1H-Pyrazol-4-yl)pentan-1-ol.
Metric
Direct GC-MS
Derivatized GC-MS (Di-TMS)
LC-MS (ESI+)
Peak Symmetry (As)
> 2.5 (Severe Tailing)
1.05 (Excellent)
1.10 (Excellent)
Limit of Detection (LOD)
~50 µg/mL
~10 ng/mL
~1 ng/mL
Sample Prep Time
5 mins
45 mins
5 mins
Isomer Resolution
Poor
Excellent
Moderate
Structural Confirmation
Weak (Thermal breakdown)
Strong (EI Library Match)
Strong (MS/MS Fragmentation)
Primary Use Case
Not Recommended
Impurity profiling, Isomer separation
High-throughput purity screening
Data Note: GC-MS excels at separating structural isomers (e.g., positional isomers on the pyrazole ring) due to the high theoretical plate count of capillary columns, whereas LC-MS provides superior sensitivity for trace impurities[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be self-validating. The inclusion of an Internal Standard (IS)—such as 4-phenylpyrazole—controls for derivatization efficiency in GC-MS and matrix effects/ionization suppression in LC-MS.
Causality Check: Pyridine is used as the solvent because it acts as an acid scavenger, neutralizing the HCl byproduct generated by TMCS, thereby driving the silylation of the sterically hindered pyrazole -NH group to completion.
Sample Preparation: Weigh 1.0 mg of 5-(1H-Pyrazol-4-yl)pentan-1-ol and 0.5 mg of 4-phenylpyrazole (Internal Standard) into a 2 mL amber glass vial.
Solvent Addition: Dissolve the mixture in 500 µL of anhydrous Pyridine.
Derivatization: Add 500 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.
Incubation: Vortex for 10 seconds and incubate in a dry block heater at 60°C for 30 minutes to ensure complete di-TMS derivatization (forming 1-(trimethylsilyl)-4-(5-(trimethylsilyloxy)pentyl)-1H-pyrazole).
GC-MS Conditions:
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
MS Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C, Scan range m/z 50–500.
Silylation workflow for GC-MS analysis of pyrazole-alcohols.
Protocol B: LC-MS (ESI+) Workflow
Causality Check: Formic acid (0.1%) is added to both mobile phases to maintain an acidic pH, ensuring the pyrazole nitrogen remains fully protonated, which maximizes the Electrospray Ionization (ESI) efficiency[7].
Sample Preparation: Dissolve 1.0 mg of the analyte and 0.5 mg of the Internal Standard in 1 mL of LC-MS grade Methanol to create a stock solution.
Dilution: Dilute the stock solution 1:1000 in initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent column overloading and detector saturation.
Gradient: 5% B to 95% B over 5 minutes, flow rate 0.4 mL/min.
MS Source: ESI in positive ion mode, Capillary voltage 3.0 kV, Desolvation Temp 350°C. Monitor for
[M+H]+
at m/z 155.1.
Conclusion & Recommendations
For the routine purity assessment of 5-(1H-Pyrazol-4-yl)pentan-1-ol, LC-MS is the optimal primary technique . It provides rapid, highly sensitive detection without the labor-intensive derivatization steps required by GC-MS[5].
However, if the synthetic route is prone to generating closely related structural isomers (e.g., 3-substituted vs. 4-substituted pyrazoles), Derivatized GC-MS should be employed as an orthogonal technique . The superior chromatographic resolution of capillary GC, combined with the distinct EI fragmentation patterns of silylated pyrazoles, provides unmatched confidence in isomeric purity[4].
A Comparative Guide to the Reactivity of 5-(1H-Pyrazol-4-yl)pentan-1-ol in Cross-Coupling Reactions
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutics, including kinase inhibitors.[1] The strategic functionalization of this heterocycle is paramou...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutics, including kinase inhibitors.[1] The strategic functionalization of this heterocycle is paramount for the generation of diverse molecular libraries essential for drug discovery.[1] This guide presents an in-depth, objective comparison of the reactivity of a key building block, 5-(1H-pyrazol-4-yl)pentan-1-ol, in essential palladium-catalyzed cross-coupling reactions. We will benchmark its performance against common pyrazole substrates, providing experimental data and field-proven insights to inform your synthetic strategy.
The Chemoselectivity Challenge: Managing the Hydroxyl Group
A primary consideration when employing 5-(1H-pyrazol-4-yl)pentan-1-ol is the presence of the terminal primary alcohol. This functional group can interfere with cross-coupling reactions in several ways: its acidic proton can quench organometallic reagents or react with bases, and the oxygen's lone pairs can coordinate to the metal center, inhibiting catalysis.[2]
Two main strategies address this challenge:
Reaction Optimization: In some cases, careful selection of a weak, non-nucleophilic base and an appropriate ligand can allow the coupling to proceed without affecting the hydroxyl group. This is the most atom-economical approach.
Protecting Groups: When optimization is insufficient, the alcohol can be temporarily "masked" with a protecting group.[3] This adds steps to the synthesis but ensures the reaction's success.[2] Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBS), which are robust to many coupling conditions but are easily cleaved by fluoride sources like TBAF.[4][5]
This guide will explore scenarios with and without protection to provide a comprehensive reactivity profile.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organoboron species and an organic halide or triflate.[6] To evaluate our target molecule, we must first consider its transformation into a suitable coupling partner, typically a 4-halopyrazole.
Pre-functionalization Step: Halogenation
The C4-position of the pyrazole ring can be readily halogenated. For instance, bromination can be achieved using N-bromosuccinimide (NBS).[7] This creates the necessary electrophilic partner for the Suzuki coupling.
Comparative Reactivity Analysis
We benchmark the reactivity of 4-bromo-5-(1H-pyrazol-4-yl)pentan-1-ol (with and without a TBS protecting group) against standard 4-bromopyrazoles.
Expert Insights: The data illustrates a clear reactivity trend. N-protection (like the bulky trityl group) often leads to higher yields by preventing side reactions at the pyrazole nitrogen.[8] For our target molecule, protecting the distal alcohol as a TBS-ether is predicted to significantly improve the yield by preventing base-mediated side reactions. While the unprotected alcohol can work, the yield is often compromised. The choice of a robust catalyst like Pd(dppf)Cl₂ is crucial for coupling heterocyclic halides.[9]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Protected 4-Bromo-5-(1H-pyrazol-4-yl)pentan-1-ol
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the TBS-protected 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v) to the tube.
Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv) to the mixture.
Heating: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Sonogashira and Buchwald-Hartwig Reactions: Expanding the Toolbox
The utility of 5-(1H-pyrazol-4-yl)pentan-1-ol extends to other critical transformations, including C-C bond formation with alkynes (Sonogashira) and C-N bond formation (Buchwald-Hartwig).
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, a key method for creating C(sp²)-C(sp) bonds.[10] Similar to the Suzuki coupling, a pre-halogenated pyrazole is required. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11][12]
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[13] It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[14] When using our target molecule (as the 4-bromo derivative), the choice of base is critical to avoid deprotonation of the unprotected alcohol. A strong, non-nucleophilic base like sodium tert-butoxide is often employed.[1]
Comparative Data for Sonogashira and Buchwald-Hartwig Reactions
Expert Insights: For Sonogashira couplings, 4-iodopyrazoles are generally more reactive than their bromo-counterparts.[1] The use of an N-protecting group like THP is common to enhance solubility and prevent side reactions.[15] In Buchwald-Hartwig aminations, bulky phosphine ligands like tBuDavePhos are essential for achieving high catalytic activity.[16] Again, protection of the alcohol is highly recommended for achieving optimal yields, although coupling with some primary amines may tolerate the free hydroxyl group.
Experimental Workflow: Reactivity Benchmarking
Caption: Workflow for preparing and benchmarking the pyrazole building block.
The Modern Approach: Direct C-H Functionalization
A more advanced strategy that avoids pre-halogenation is direct C-H functionalization.[17] This approach offers better atom economy by directly coupling a C-H bond with a suitable partner. For N-protected pyrazoles, palladium-catalyzed direct arylation often occurs selectively at the C5 position.[18] The inherent acidity of the C5 proton makes it susceptible to deprotonation and subsequent metalation.[17]
While less explored for 4-alkyl substituted pyrazoles with free N-H and hydroxyl groups, this remains a promising area for future research. The directing capability of the pyrazole's N2 atom could potentially be harnessed to achieve regioselective C-H activation.[17]
Conclusion and Recommendations
5-(1H-Pyrazol-4-yl)pentan-1-ol is a versatile building block for accessing complex, drug-like molecules. Its reactivity in cross-coupling reactions is robust, provided that the distal hydroxyl group is managed appropriately.
For Optimal Yields: It is highly recommended to protect the alcohol functionality, for instance as a TBS-ether, prior to engaging in Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This minimizes side reactions and simplifies purification.
For Atom Economy: In specific cases, particularly with less sensitive coupling partners or carefully optimized conditions (e.g., specific base/ligand combinations), the unprotected alcohol may be used directly, albeit with potentially lower yields.
Reaction Pathway: The most reliable synthetic route involves an initial halogenation (e.g., bromination or iodination) at the C4 position to prepare a versatile electrophilic intermediate suitable for a wide range of palladium-catalyzed cross-coupling reactions.
This guide provides a framework for researchers to make informed decisions when incorporating this valuable pyrazole synthon into their synthetic campaigns, balancing the need for efficiency with the principles of modern synthetic chemistry.
References
BenchChem. A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
Al-Ostoot, F.H., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
Chemistry Steps. Protecting Groups For Alcohols.
Bakherad, M., et al. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate.
Doucet, H., et al. Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. OUCI.
Reddy, G.S., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing).
SlideShare. Protection of OH group of alcohol.
Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
Lee, C-Y., et al. (2020). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
Karpovs, A., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
Eller, G.A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Taylor & Francis Online.
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Wordpress.
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Lee, C-Y., et al. (2025). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Request PDF.
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Lee, C-Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI.
A Comparative Guide to the Definitive Structural Validation of 5-(1H-Pyrazol-4-YL)pentan-1-OL Crystals
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arran...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of X-ray Diffraction (XRD) as the primary method for the structural validation of 5-(1H-Pyrazol-4-YL)pentan-1-OL crystals, contrasted with complementary analytical techniques.
As the gold standard, Single-Crystal X-ray Diffraction (SC-XRD) offers unparalleled detail, revealing the exact atomic coordinates, bond lengths, and bond angles that define a molecule's architecture.[1][2][3] However, a comprehensive understanding of a crystalline material often necessitates a multi-technique approach. This guide will explore the causality behind experimental choices, present detailed protocols, and compare the data obtained from various methods to provide a holistic view of solid-state characterization.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the absolute three-dimensional structure of a crystalline compound.[3][4] The method relies on the principle that X-rays, when directed at a single, well-ordered crystal, are diffracted by the electron clouds of the atoms in a predictable pattern.[1] By analyzing the positions and intensities of these diffracted X-rays, a complete electron density map can be constructed, and from it, the precise location of every atom in the molecule and its spatial relationship to its neighbors.[1]
Experimental Protocol: SC-XRD Analysis of 5-(1H-Pyrazol-4-YL)pentan-1-OL
The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[1][2] The following protocol outlines the key steps, from crystal growth to final structure validation, with an emphasis on the rationale behind each stage.
Part 1: Crystallization
Growing diffraction-quality crystals is often the most challenging step.[3][5] The goal is to produce a single crystal, typically 0.1-0.4 mm in size, that is free of cracks and other defects.[2][6] For pyrazole derivatives like 5-(1H-Pyrazol-4-YL)pentan-1-OL, slow evaporation or slow cooling from a saturated solution are effective methods.[7][8][9]
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.[7] Based on the structure of 5-(1H-Pyrazol-4-YL)pentan-1-OL, which contains both a polar alcohol group and a pyrazole ring capable of hydrogen bonding, initial screening with solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane is recommended.[8]
Dissolution: Dissolve the purified 5-(1H-Pyrazol-4-YL)pentan-1-OL compound in a minimal amount of the chosen hot solvent to create a saturated solution.[8]
Slow Cooling/Evaporation:
Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed over several hours. Insulating the flask can slow the cooling rate, promoting the formation of larger, higher-quality crystals.[7] Subsequently, the flask can be moved to a refrigerator (2-8°C) to maximize the yield.[7]
Slow Evaporation: Loosely cap the vial containing the solution and leave it in a vibration-free environment. The solvent will slowly evaporate, increasing the concentration and leading to crystal formation. This method is suitable for compounds that are moderately soluble at room temperature.[5]
Crystal Harvesting: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any surface impurities.[8]
Part 2: Data Collection
Crystal Mounting: Select a well-formed, clear crystal under a microscope.[5] Mount the crystal on a goniometer head using a suitable adhesive or inert oil.[4] The crystal is then placed in the diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibration of the atoms, resulting in sharper diffraction spots.[3]
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots.[4] Software is used to index these reflections and determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[5]
Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam.[1] The diffractometer records the intensity and position of thousands of reflections from various crystal orientations.[6]
Part 3: Structure Solution and Refinement
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.[6]
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[6] From this map, an initial model of the molecular structure is built.
Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[10] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides highly accurate atomic coordinates, bond lengths, and angles.
Visualizing the SC-XRD Workflow
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Expected Data from SC-XRD
Parameter
Expected Data for 5-(1H-Pyrazol-4-YL)pentan-1-OL
Significance
Crystal System
e.g., Monoclinic, Orthorhombic
Defines the basic symmetry of the crystal lattice.
Space Group
e.g., P2₁/c
Describes the complete symmetry of the crystal structure.[5]
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°)
The dimensions and angles of the repeating unit.
Bond Lengths & Angles
Precise values (e.g., C-N, C-C, C-O)
Confirms the molecular connectivity and geometry.
Hydrogen Bonding
Donor-acceptor distances and angles
Elucidates intermolecular interactions critical for packing.
Absolute Stereochemistry
R/S configuration if chiral centers exist
Unambiguously determines the 3D arrangement.
Complementary and Alternative Validation Techniques
While SC-XRD is the definitive method, other techniques provide valuable, often complementary, information about the solid state of a material.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and powerful technique used to analyze a polycrystalline powder sample.[11] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase.[12][13]
Core Application: Phase identification and purity assessment. PXRD can quickly distinguish between different crystalline forms (polymorphs) of the same compound, which may have different properties.[11][14] It is also used to verify that a bulk powder sample consists of the same single phase identified by SC-XRD.
Causality: In drug development, ensuring batch-to-batch consistency of the correct polymorph is a regulatory requirement. PXRD is the primary tool for this verification. A mismatch between the experimental PXRD pattern and one simulated from SC-XRD data can indicate the presence of impurities or a different polymorphic form.[15]
NMR Crystallography
When obtaining single crystals suitable for SC-XRD is not possible, NMR crystallography emerges as a powerful alternative.[16][17] This method uses solid-state NMR (ssNMR) spectroscopy, often combined with computational modeling, to determine crystal structures from microcrystalline powders.[16][18]
Core Application: Structure elucidation of microcrystalline materials.[16] ssNMR is sensitive to the local environment of atoms, providing information on the number of molecules in the asymmetric unit, molecular conformation, and intermolecular interactions.[18][19]
Causality: SC-XRD provides a picture of the long-range order in a crystal.[19] In contrast, ssNMR probes short-range interactions and is highly sensitive to local disorder.[16][19] Therefore, it can provide structural details that are complementary to diffraction methods, especially in cases of complex or disordered structures.[18]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[20][21] It is used to identify thermal events like melting, crystallization, and solid-solid phase transitions.[22]
Core Application: Characterizing polymorphism and thermal stability. Different polymorphs of a compound will have distinct melting points and enthalpies of fusion, which appear as unique peaks in a DSC thermogram.[23] This makes DSC an excellent screening tool for identifying different crystalline forms.
Causality: The thermal behavior of a pharmaceutical solid is critical to its processing and stability. DSC provides quantitative data on the temperatures at which phase changes occur, helping to define the stable form and processing parameters.[22]
Comparative Analysis of Validation Techniques
The choice of analytical method depends on the specific question being asked, from definitive structure elucidation to routine quality control.
A Senior Application Scientist's Guide to the Comparative Bioactivity of Pyrazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique chemical properties, including the ability of its two adjacent nitrogen atoms to act as hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[2] This has led to the development of numerous FDA-approved drugs containing the pyrazole scaffold for treating a range of conditions, from inflammation to cancer.[2][4]
While a comprehensive comparative analysis of 5-(1H-Pyrazol-4-YL)pentan-1-OL analogs is limited in publicly available literature, the principles of such an evaluation are critical for advancing drug discovery. This guide, therefore, utilizes a well-documented series of pyrazole derivatives to illustrate the process of comparative bioactivity analysis, focusing on the structure-activity relationships (SAR) that govern their therapeutic potential.
Comparative Bioactivity Analysis: Pyrazole Derivatives as EGFR Inhibitors
To provide a practical framework for comparison, we will examine a series of pyrazole derivatives containing a thiourea skeleton that have been evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
The data presented below is synthesized from studies that designed and evaluated these compounds for their potential as anticancer agents. The core structure consists of a 4,5-dihydro-1H-pyrazole ring with various substitutions, which allows for a systematic evaluation of how different chemical moieties influence biological activity.
Quantitative Bioactivity Data
The following table summarizes the in-vitro inhibitory activity of selected pyrazole-thiouamide analogs against the EGFR kinase and their antiproliferative effects on the MCF-7 breast cancer cell line.[5] The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target's activity and serves as a primary metric for potency.
Compound ID
R1 Substituent (at position 3)
R2 Substituent (at position 5)
EGFR IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
C1
4-Chlorophenyl
4-Methoxyphenyl
0.15
0.21
C2
4-Chlorophenyl
4-Chlorophenyl
0.21
0.45
C3
4-Nitrophenyl
4-Methoxyphenyl
0.33
0.58
C4
4-Nitrophenyl
4-Chlorophenyl
0.42
0.72
C5
3,4-Dimethylphenyl
4-Methoxyphenyl
0.07
0.08
Erlotinib
(Positive Control)
0.06
0.07
Data synthesized from studies on pyrazole derivatives containing a thiourea skeleton.[5]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structure-activity relationships that can guide the rational design of more potent inhibitors:
Influence of Phenyl Substituents: A comparison between compounds with different substituents on the phenyl rings at positions 3 and 5 of the pyrazole core highlights their impact on potency. For instance, compound C5 , with 3,4-dimethylphenyl and 4-methoxyphenyl groups, demonstrated the most potent EGFR inhibitory activity (IC₅₀ = 0.07 µM), which was comparable to the positive control, erlotinib.[5] This suggests that the combination of electron-donating methyl groups and a methoxy group enhances the compound's interaction with the EGFR active site.
Role of Electron-Withdrawing Groups: Compounds with electron-withdrawing groups like chloro (C1 , C2 ) and nitro (C3 , C4 ) on the phenyl rings generally showed slightly lower, yet still significant, activity compared to C5 . The data indicates that while these substitutions are tolerated, they may not be optimal for achieving the highest potency in this particular series.
Correlation between EGFR Inhibition and Antiproliferative Activity: There is a strong correlation between the compounds' ability to inhibit EGFR and their antiproliferative activity against the MCF-7 cancer cell line.[5] This provides confidence that the observed anticancer effect is, at least in part, mediated through the intended molecular target.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of bioactivity data, robust and well-validated experimental protocols are essential. Below is a detailed methodology for an in-vitro cell proliferation assay, a fundamental tool in drug discovery.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram for MTT Assay
Caption: Simplified EGFR signaling pathway targeted by pyrazole inhibitors.
The continued exploration of the pyrazole scaffold, guided by comparative bioactivity studies and rational design, holds immense promise for the discovery of novel therapeutics. Future efforts should focus on synthesizing diverse libraries of pyrazole analogs and screening them against a wide range of biological targets to unlock their full therapeutic potential.
References
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). National Center for Biotechnology Information. [Link]
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. [Link]
Synthesis and Biological Evaluation of some bis-pyrazole derivatives as Anticancer Agents. Iraqi National Journal of Chemistry. [Link]
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H). (2021). Springer. [Link]
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of the Serbian Chemical Society. [Link]
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]
Alternative Synthesis of 5‐(1H‐Pyrazol‐4‐yl)‐2‐{6‐[(2,2,6,6‐tetramethylpiperidin‐4‐yl)oxy]pyridazin‐3‐yl}phenol. ResearchGate. [Link]
A review on microwave-assisted synthesis of pyrazole and its derivatives with their biological activities. Journal of Advanced Scientific Research. [Link]
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]
KR20100025533A - 피라졸의 제조 방법.
Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. [Link]/2016/ra/c6ra07011a)
Comprehensive Safety and Operational Guide for Handling 5-(1H-Pyrazol-4-YL)pentan-1-OL
As drug development professionals and synthetic chemists, we frequently encounter bifunctional building blocks that require nuanced safety protocols. 5-(1H-Pyrazol-4-YL)pentan-1-OL is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and synthetic chemists, we frequently encounter bifunctional building blocks that require nuanced safety protocols. 5-(1H-Pyrazol-4-YL)pentan-1-OL is a prime example. By combining a biologically active pyrazole ring with a lipophilic aliphatic alcohol chain, this compound presents a unique convergence of systemic toxicity and enhanced dermal permeability.
This guide provides field-proven, self-validating protocols for the safe handling, operational processing, and disposal of this compound, ensuring laboratory safety through a mechanistic understanding of its hazards.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To establish a robust safety protocol, we must first understand the causality behind the compound's hazards. The risk profile of 5-(1H-Pyrazol-4-YL)pentan-1-OL is driven by the synergistic effects of its two primary functional groups:
Systemic Toxicity (The Pyrazole Moiety): Pyrazole and its substituted derivatives are potent, competitive inhibitors of 1 and can actively interfere with [1]. Unintended systemic exposure can lead to hepatic, splenic, and thyroid toxicity.
Dermal Penetration Enhancement (The Pentanol Moiety): Medium-chain aliphatic alcohols (like pentan-1-ol) act as powerful 2 by reversibly altering the physicochemical nature of the stratum corneum[2]. In this molecule, the pentanol chain acts as a "carrier," significantly increasing the risk of the toxic pyrazole ring being absorbed directly through the skin.
Flammability and Local Irritation: The pentanol backbone introduces 3 (flammable liquid/vapor) and acts as a severe4[3][4].
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following quantitative and qualitative PPE standards must be strictly adhered to:
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Double-layered Nitrile gloves (min 8 mil total thickness).
The aliphatic alcohol chain enhances stratum corneum permeability[2]. Double-gloving prevents transdermal delivery of the toxic pyrazole ring.
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1 compliant).
Pentanol derivatives cause serious eye irritation and potential corneal damage[3][4].
Body Protection
Flame-resistant (FR) lab coat over standard lab attire (long pants, closed-toe shoes).
Mitigates the flammability risk posed by the pentanol backbone[3].
Respiratory
Handled exclusively in a certified chemical fume hood.
Prevents inhalation of vapors, which act as acute respiratory irritants[4].
Operational Workflow: Step-by-Step Methodology
To ensure trustworthiness, every protocol must be a self-validating system. Follow these steps to ensure containment and safety during experimental execution.
Phase 1: Pre-Handling Validation
Fume Hood Verification: Visually confirm the chemical fume hood is operational. Use a digital anemometer or the hood's built-in monitor to verify a face velocity between 80–120 fpm (feet per minute) .
Workspace Clearance: Remove all strong oxidizing agents (e.g., peroxides, nitric acid) and active heat sources from the hood. The pentanol moiety is 3[3].
PPE Inspection: Don the required PPE (see Matrix). Perform a visual and tactile inspection of the outer nitrile gloves for micro-tears before opening the chemical container.
Phase 2: Execution & Transfer
Static Mitigation: Ground all receiving equipment if transferring large volumes. Use static-free, 5 to prevent ignition of localized vapors[5].
Vapor Control: Keep the primary container tightly sealed when not actively dispensing. Do not leave the vessel open while weighing or mixing other reagents.
Phase 3: Post-Handling Decontamination
Exterior Decontamination: Wipe down the exterior of the primary container with a compatible solvent (e.g., a small amount of ethanol on a Kimwipe) before returning it to the flammables storage cabinet.
Safe Doffing: Doff the outer gloves inside the fume hood using the "beak method" (pulling the glove inside out over itself) to avoid skin contact with the exterior. Dispose of gloves in the solid hazardous waste bin. Wash hands thoroughly with soap and water.
Spill Response & Disposal Plan
In the event of a spill, the primary goals are preventing ignition and avoiding dermal contact.
Small Spills (< 50 mL or 50 g)
Alert & Isolate: Alert personnel in the immediate vicinity. Keep the fume hood sash lowered as much as possible.
Containment: Cover the spill with an inert absorbent pad or 3. Do NOT use combustible materials like standard paper towels[3].
Collection: Sweep up the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.
Secondary Cleaning: Wash the spill area with soap and water to remove residual lipophilic traces.
Large Spills (> 50 mL or 50 g)
Evacuate: Immediately evacuate the laboratory space and isolate the area.
Eliminate Ignition: If safe to do so, hit the emergency shut-off for lab gas and electrical outlets to eliminate ignition sources.
Escalate: Contact your institution's Environmental Health and Safety (EHS) emergency response team immediately.
Waste Disposal
Do not pour any residual chemical or washings down the drain. Collect all liquid and solid waste in dedicated, clearly labeled containers designated for Flammable/Toxic Organic Waste . Ensure the waste stream does not contain strong oxidizers or heavy metal salts.
Operational Workflow Diagram
Caption: Safe handling, operational, and spill response workflow for 5-(1H-Pyrazol-4-YL)pentan-1-OL.
References
Fomepizole | Goldfrank's Toxicologic Emergencies, 11e | AccessEmergency Medicine. McGraw Hill Medical. Available at: [Link]
Enhancing Effects of Medium Chain Aliphatic Alcohols and Esters on the Permeation of 6-Carboxyfluorescein and Indomethacin through Rat Skin. Taylor & Francis. Available at: [Link]